Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h1-5H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRXEPXULVGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Discovery & Optimization of Novel Pyrazolo[1,5-a]pyridine Derivatives
Executive Summary
The Pyrazolo[1,5-a]pyridine scaffold represents a privileged, bicyclic heteroaromatic system that serves as a critical bioisostere for indole and azaindole frameworks. Unlike its ubiquitous cousin, the pyrazolo[1,5-a]pyrimidine (found in drugs like Avapritinib), the pyridine variant offers a distinct physiochemical profile: it possesses higher lipophilicity, altered hydrogen-bond acceptor capabilities (lacking the N4 nitrogen), and unique vectors for metabolic stability.
This guide provides a rigorous technical roadmap for the rational design, synthesis, and functionalization of Pyrazolo[1,5-a]pyridine derivatives. It focuses on overcoming the primary challenge of this scaffold: regioselective functionalization of the C-3 (nucleophilic) versus C-7 (steric/electronic) positions.
Part 1: Structural Rationale & Pharmacophore Design
The Bioisosteric Advantage
In medicinal chemistry, the Pyrazolo[1,5-a]pyridine core is often employed to modulate the Lipophilic Ligand Efficiency (LLE) of a lead compound.
-
Indole Replacement: It mimics the indole NH (via the C-H or potential N-substitution) but removes the H-bond donor, which can improve membrane permeability.
-
Kinase Binding Mode: The N1 nitrogen often serves as a critical H-bond acceptor for the "hinge region" of kinase ATP-binding pockets (e.g., p38 MAPK, B-Raf).
-
Metabolic Blocking: The C-3 position is metabolically labile (prone to oxidation). Blocking this site with electron-withdrawing groups (EWGs) or halogens is a standard stabilization strategy.
SAR Vector Mapping
The scaffold presents three distinct vectors for chemical exploration:
| Position | Electronic Character | Synthetic Access | Medicinal Utility |
| C-2 | Sterically accessible | Cyclization precursor (Alkyne R-group) | Solubilizing tails, H-bond acceptors. |
| C-3 | Highly Nucleophilic | Electrophilic Aromatic Substitution (SEAr) | "Warhead" attachment, halogenation, formylation. |
| C-7 | Sterically Congested | C-H Activation / Pre-functionalized Pyridine | Gatekeeper residue interaction (Kinases), conformational lock. |
Part 2: Synthetic Architectures
The most robust route to this scaffold is the [3+2] Cycloaddition of N-aminopyridinium salts . This method is superior to condensation strategies because it allows for the convergent assembly of the bicyclic core with pre-installed functionality.
The "Gold Standard" Workflow: [3+2] Cycloaddition
This protocol relies on the generation of a 1,3-dipole (pyridinium-N-aminide) which undergoes cycloaddition with an electron-deficient alkyne (e.g., propiolates or DMAD).
Experimental Protocol: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reagents:
-
Pyridine derivative (1.0 eq)
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) [Caution: Energetic reagent] OR Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
-
Ethyl propiolate (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
N-Amination (The Salt Formation):
-
Dissolve the pyridine substrate in
(DCM). -
Add MSH dropwise at 0°C. Stir at RT for 2-4 hours.
-
Precipitate the N-aminopyridinium mesitylenesulfonate salt with
. Filter and dry. Note: This salt is stable and can be stored.
-
-
1,3-Dipole Generation & Cyclization:
-
Suspend the N-aminopyridinium salt in DMF.
-
Add
(base) to deprotonate the amine, generating the pyridinium-N-aminide (purple/blue transient species). -
Immediately add Ethyl propiolate. The color will fade as the cycloaddition proceeds.
-
Stir at RT for 12 hours (or heat to 60°C for sterically hindered substrates).
-
-
Workup:
-
Dilute with water and extract with EtOAc.
-
Purify via flash column chromatography (Hexane/EtOAc). The product typically elutes as a crystalline solid.
-
Visualization of Synthetic Logic
Figure 1: The convergent assembly of the Pyrazolo[1,5-a]pyridine core via 1,3-dipolar cycloaddition. This route allows for late-stage diversification of the C-3 and C-2 positions.
Part 3: Functionalization & Regioselectivity
Once the core is synthesized, the challenge shifts to regioselective modification. The electronic bias of the scaffold is distinct: the pyrazole ring is electron-rich, while the pyridine ring is electron-deficient.
C-3 Functionalization (Electrophilic Attack)
The C-3 position is the most nucleophilic site (analogous to C-3 in indole).
-
Halogenation: Reaction with NIS or NBS in Acetonitrile yields C-3 iodo/bromo derivatives in >90% yield. These are pivotal intermediates for Suzuki/Sonogashira couplings.
-
Formylation: Vilsmeier-Haack conditions (
/DMF) install a formyl group at C-3. -
Mechanism: The lone pair on N-1 donates into the ring, activating C-3.
C-7 Functionalization (The "Hard" Target)
Functionalizing C-7 is difficult post-cyclization due to steric hindrance and the lone pair repulsion of N-1.
-
Strategy: It is best to introduce C-7 substituents on the pyridine starting material before the [3+2] cycloaddition.
-
Advanced Method: C-H Activation . Recent protocols utilize Pd(OAc)2 with specific ligands to force C-7 arylation, though this often competes with C-3 if not blocked.
SAR Decision Matrix
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific ring positions in drug design.
Part 4: Case Study - p38 MAPK Inhibition
To demonstrate the utility of this scaffold, we examine its application in developing inhibitors for p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a key target in inflammatory diseases.[1]
-
The Problem: Standard imidazole-based p38 inhibitors often suffer from hepatotoxicity (CYP450 inhibition).
-
The Solution: The Pyrazolo[1,5-a]pyridine scaffold provides a "cleaner" profile.
-
Key Discovery: Stevens et al. (GSK) demonstrated that a substituent at C-3 (specifically a fluorophenyl ring) accesses the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), while the N-1 accepts a hydrogen bond from the hinge region (Met109).
-
Outcome: Compounds in this class showed potent
values (<10 nM) with improved selectivity over other kinases compared to the pyrimidine analogs.
Protocol for C-3 Arylation (Suzuki Coupling):
-
Substrate: 3-Iodopyrazolo[1,5-a]pyridine.
-
Conditions: Aryl boronic acid (1.5 eq),
(5 mol%), (2.0 eq) in Dioxane/Water (4:1). -
Procedure: Degas, heat to 90°C for 4 hours under
. This reliably installs the hydrophobic "warhead" required for kinase potency.
References
-
Adimurthy, S., et al. (2017). "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines." Synthesis.
-
Stevens, K. L., et al. (2005).[2] "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Organic Letters.
-
Bhawale, R. T., et al. (2024). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)." RSC Advances. (Note: Discusses the halogenation logic applicable to the pyridine scaffold).
-
Prante, O., et al. (2008). "Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands." Journal of Medicinal Chemistry.
-
Johns, B. A., et al. (2010). "Pyrazolopyridines as inhibitors of B-RafV600E." Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Guide: In Silico Modeling of Pyrazolo[1,5-a]pyridin-3-amine Interactions
[1]
Executive Summary
Pyrazolo[1,5-a]pyridin-3-amine (PPA) represents a privileged scaffold in medicinal chemistry, particularly for ATP-competitive inhibition of kinases (e.g., p38 MAPK, CK2, PI3K). Its fused bicyclic system mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region. This guide provides a rigorous workflow for modeling PPA dihydrochloride, moving from salt stripping and quantum mechanical parameterization to molecular docking and dynamic simulation.
Key Pharmacological Role:
Part 1: Ligand Preparation & Parameterization[1]
The commercial supply of PPA often comes as a dihydrochloride salt (2HCl) to ensure stability and solubility. However, in silico environments require the biologically relevant species.
Salt Stripping and Protonation State
Modeling the dihydrochloride form directly in docking simulations is a critical error.[1] The counterions (Cl⁻) must be removed, and the ionization state of the scaffold must be determined at physiological pH (7.4).
-
Step 1: Remove Cl- ions to generate the free base.[1]
-
Step 2: Predict pKa.[1][2] The exocyclic amine at C3 is weakly basic, while the bridgehead nitrogen reduces the basicity of the pyrazole ring.
-
Step 3: Tautomer Generation.[1] The pyrazolo[1,5-a]pyridine core is relatively stable, but amino-imino tautomerism at the C3-amine should be evaluated.[1] The amino form is energetically favored and required for hydrogen bond donation.[1]
Quantum Mechanical Optimization
Force fields like GAFF (General Amber Force Field) often struggle with fused heterocycles without specific parameterization.[1]
-
Protocol:
-
Perform geometry optimization using DFT (Density Functional Theory).[1]
-
Level of Theory: B3LYP/6-31G(d,p) or wB97X-D/def2-TZVP for higher accuracy.
-
Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting, as Gasteiger charges may underestimate the polarization of the bridgehead nitrogen.
-
Figure 1: Ligand preparation workflow ensuring the transition from raw salt to a parameterized, biologically relevant model.
Part 2: Target Selection & Binding Site Analysis
The Kinase Hinge Region
The PPA scaffold is a bioisostere of the adenine ring.[1] In the ATP-binding pocket of kinases, the interaction is driven by a bidentate hydrogen bond network with the "hinge" residues (the segment connecting the N- and C-terminal lobes).
-
Acceptor Site: The Nitrogen at position 2 (N2) of the pyrazole ring accepts a H-bond from the backbone amide NH of the hinge residue.
-
Donor Site: The exocyclic amine (-NH2) at position 3 donates a H-bond to the backbone carbonyl (C=O) of the hinge residue.[1]
Validated Targets
Based on structural activity relationships (SAR), the following PDB entries are recommended for validation:
Part 3: Molecular Docking Protocol
This protocol uses a "Fragment-Based" approach.[1] Since PPA is a small fragment (MW ~133 Da), standard scoring functions may underestimate its efficiency (Ligand Efficiency > Binding Energy).
Grid Generation[1]
-
Center: Define the grid box centroid using the co-crystallized native ligand (e.g., ATP or a known inhibitor).
-
Dimensions: 20Å x 20Å x 20Å (Sufficient for the ATP pocket).
-
Constraints (Optional but Recommended): Set a positional constraint on the hinge residue backbone nitrogen to enforce the scaffold's known binding mode.
Docking Parameters (AutoDock Vina / Glide)
| Parameter | Setting | Rationale |
| Exhaustiveness | 32 (High) | Small fragments have fewer degrees of freedom but require precise orientation sampling.[1] |
| Energy Range | 3.0 kcal/mol | Retain poses close to the global minimum.[1] |
| Scoring Function | Standard + LE | Evaluate Ligand Efficiency (LE) = |
| Hydrogen Bonds | Hinge Region | Prioritize poses forming H-bonds with Hinge Backbone (e.g., Met, Leu, Val). |
Interaction Diagram
The following diagram illustrates the canonical binding mode of the PPA scaffold within a generic kinase hinge region.
Figure 2: Schematic of the bidentate hydrogen bonding network between the PPA scaffold and the kinase hinge region.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD is required to verify if the small fragment stays bound or drifts into the solvent (a common issue with low-affinity fragments).[1]
System Setup
-
Force Field: CHARMM36m (protein) + CGenFF (ligand) OR Amber ff14SB + GAFF2.[1]
-
Solvation: TIP3P water model; cubic box with 10Å buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M concentration.[1]
Simulation Protocol
-
Minimization: Steepest descent (5000 steps) to remove steric clashes.
-
Equilibration (NVT): 100 ps, restraining ligand/protein heavy atoms, heating to 310 K.
-
Equilibration (NPT): 100 ps, pressure coupling (Berendsen or Parrinello-Rahman) at 1 bar.
-
Production Run: 50–100 ns. Note: For fragments, shorter runs are often sufficient to observe unbinding events.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): If Ligand RMSD > 3.0Å relative to the protein, the fragment has likely unbound.
-
Hydrogen Bond Occupancy: Calculate the % of simulation time the Hinge-H-bonds (Fig 2) are present. A stable binder should maintain >60% occupancy.[1]
-
Water Bridges: Analyze if water molecules mediate interactions between the pyridine ring and the solvent-exposed pocket.[1]
Part 5: ADMET & Drug-Likeness Profiling[1]
While PPA is a fragment, its physicochemical properties determine its suitability as a starting point for "growing" a drug.[1]
-
Lipinski's Rule of 5: Fully compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).
-
PAINS (Pan-Assay Interference Compounds): The aminopyrazolo[1,5-a]pyridine core is generally benign , unlike some aminothiazoles. However, check for aggregation at high concentrations in in vitro assays.[1]
-
Solubility: The dihydrochloride salt form indicates the free base may have limited aqueous solubility; however, the fragment size usually ensures high solubility compared to full-sized drugs.[1]
-
Toxicity: The pyridine moiety can be metabolically liable (oxidation to N-oxide).[1] In silico metabolism prediction (e.g., FAME or SMARTCyp) should be run to identify sites of CYP450 metabolism.
References
-
Vertex Pharmaceuticals. (2024).[1][4] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors.[1][5] QxMD.[1] Link
-
MDPI. (2023).[1][6] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[7][8] Molecules.[1][3][4][5][6][7][9][10][11][12] Link
-
American Chemical Society. (2024).[1][4] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.[4] Journal of Medicinal Chemistry.[1][4] Link[4]
-
National Institutes of Health (NIH). (2015).[1] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[10][13] ACS Medicinal Chemistry Letters.[1] Link
-
PubChem. (2025).[1] Pyrazolo[1,5-a]pyridin-3-amine Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. Pyrazolo[1,5-A]pyridin-3-ylmethanamine | C8H9N3 | CID 14145805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. login.medscape.com [login.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 1101120-37-9 | pyrazolo[1,5-a]pyridin-5-amine - Synblock [synblock.com]
- 12. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules. This scaffold is a key component in compounds targeting various physiological pathways, demonstrating its versatility and importance in the development of novel therapeutics. Pyrazolo[1,5-a]pyridin-3-amine, in particular, serves as a crucial intermediate for the synthesis of targeted therapies, including those for neurological disorders and oncology.[1] The dihydrochloride salt form enhances the compound's solubility and stability, facilitating its use in subsequent synthetic steps and formulation studies.
This document provides a comprehensive, step-by-step protocol for the synthesis of pyrazolo[1,5-a]pyridin-3-amine dihydrochloride, designed for researchers and scientists in the field of drug development. The protocol is structured to ensure not only a successful synthesis but also a thorough understanding of the underlying chemical principles and safety considerations.
Overall Synthetic Strategy
The synthesis of pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a multi-step process that begins with the preparation of a key precursor, 1-aminopyridinium iodide. This is followed by a [3+2] cycloaddition reaction with acrylonitrile to form the pyrazolo[1,5-a]pyridine core with a nitrile substituent at the 3-position. Subsequent reduction of the nitrile yields the desired 3-amino group, which is then converted to its stable dihydrochloride salt.
Caption: Overall workflow for the synthesis of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride.
PART 1: Synthesis of 1-Aminopyridinium Iodide
Principle: This initial step involves the N-amination of pyridine using hydroxylamine-O-sulfonic acid. The resulting 1-aminopyridinium cation is then precipitated as its iodide salt. This method is a well-established procedure for the preparation of N-amino derivatives of various nitrogen-containing heterocycles.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| Pyridine | 79.10 | 24.0 mL (23.7 g) | 300 | ≥99% |
| Hydroxylamine-O-sulfonic acid | 113.09 | 11.3 g | 100 | 97% |
| Potassium Carbonate (anhydrous) | 138.21 | 13.8 g | 100 | ≥99% |
| Potassium Iodide | 166.00 | 33.2 g | 200 | ≥99% |
| Deionized Water | 18.02 | as needed | - | - |
| Ethanol (absolute) | 46.07 | as needed | - | ≥99.5% |
Protocol:
-
Preparation of Aminating Agent: In a 250 mL round-bottom flask, dissolve 11.3 g (100 mmol) of hydroxylamine-O-sulfonic acid in 64 mL of cold deionized water with stirring.
-
N-Amination of Pyridine: To the freshly prepared solution, add 24.0 mL (300 mmol) of pyridine. Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Neutralization and Solvent Removal: Cool the reaction mixture to room temperature with stirring. Carefully add 13.8 g (100 mmol) of potassium carbonate in portions to neutralize the solution. Remove the water and excess pyridine using a rotary evaporator at 30-40°C.
-
Isolation of the Intermediate: To the residue, add 120 mL of hot absolute ethanol and heat the mixture to boiling. Filter the hot solution to remove any inorganic salts.
-
Formation of Iodide Salt: In a separate flask, dissolve 33.2 g (200 mmol) of potassium iodide in 60 mL of hot absolute ethanol. Add this solution to the ethanolic solution of the 1-aminopyridinium salt.
-
Crystallization and Collection: Cool the mixture in an ice bath to induce crystallization. Collect the precipitated 1-aminopyridinium iodide by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
PART 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbonitrile
Principle: This step is a classic example of a [3+2] cycloaddition reaction. The 1-aminopyridinium iodide, in the presence of a base, forms an N-ylide intermediate. This ylide then acts as a 1,3-dipole and reacts with the electron-deficient alkene, acrylonitrile, to form the pyrazolo[1,5-a]pyridine ring system.[3] The nitrile group from acrylonitrile is incorporated at the 3-position of the newly formed heterocyclic core.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| 1-Aminopyridinium Iodide | 222.03 | 11.1 g | 50 | 97% |
| Acrylonitrile | 53.06 | 4.0 mL (3.2 g) | 60 | ≥99% |
| Potassium Carbonate (anhydrous) | 138.21 | 13.8 g | 100 | ≥99% |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |
| Ethyl Acetate | 88.11 | as needed | - | - |
| Brine | - | as needed | - | - |
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 11.1 g (50 mmol) of 1-aminopyridinium iodide and 100 mL of anhydrous DMF.
-
Addition of Base and Acrylonitrile: Add 13.8 g (100 mmol) of anhydrous potassium carbonate to the suspension. Stir the mixture at room temperature for 15 minutes. Then, add 4.0 mL (60 mmol) of acrylonitrile dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pyrazolo[1,5-a]pyridine-3-carbonitrile.
PART 3: Reduction of Pyrazolo[1,5-a]pyridine-3-carbonitrile to Pyrazolo[1,5-a]pyridin-3-amine
Principle: The nitrile group of the pyrazolo[1,5-a]pyridine-3-carbonitrile is reduced to a primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This is a standard and effective method for the reduction of aromatic and heterocyclic nitriles.[4][5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| Pyrazolo[1,5-a]pyridine-3-carbonitrile | 143.15 | 5.72 g | 40 | ≥98% |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.04 g | 80 | 95% |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous |
| Sodium Sulfate, decahydrate (Na₂SO₄·10H₂O) | 322.20 | as needed | - | - |
| Diethyl Ether | 74.12 | as needed | - | Anhydrous |
Protocol:
-
Reaction Setup: In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 3.04 g (80 mmol) of LiAlH₄ in 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Addition of Nitrile: Dissolve 5.72 g (40 mmol) of pyrazolo[1,5-a]pyridine-3-carbonitrile in 50 mL of anhydrous THF and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add dropwise: 3.0 mL of water, 3.0 mL of 15% aqueous NaOH, and finally 9.0 mL of water.
-
Isolation: Stir the resulting granular precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude pyrazolo[1,5-a]pyridin-3-amine.
PART 4: Formation of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride
Principle: The basic pyrazolo[1,5-a]pyridin-3-amine is converted to its more stable and water-soluble dihydrochloride salt by treatment with hydrochloric acid. The salt can then be precipitated from a suitable organic solvent.[6][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| Pyrazolo[1,5-a]pyridin-3-amine | 146.17 | ~5.8 g | ~40 | Crude |
| Hydrochloric Acid (in 2-Propanol) | 36.46 | as needed | - | 5-6 M |
| 2-Propanol | 60.10 | 50 mL | - | Anhydrous |
| Diethyl Ether | 74.12 | as needed | - | Anhydrous |
Protocol:
-
Dissolution: Dissolve the crude pyrazolo[1,5-a]pyridin-3-amine in 50 mL of anhydrous 2-propanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a 5-6 M solution of HCl in 2-propanol dropwise with stirring until the pH of the solution is acidic (test with pH paper). A precipitate should form.
-
Precipitation: Add an excess of anhydrous diethyl ether to ensure complete precipitation of the dihydrochloride salt.
-
Collection and Drying: Stir the suspension for 30 minutes in the ice bath. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pyrazolo[1,5-a]pyridin-3-amine dihydrochloride as a solid.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Hydroxylamine-O-sulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[8][9][10][11][12]
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. Handle under an inert atmosphere.[2][13][14][15]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
References
-
Organic Chemistry Frontiers. (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing. Retrieved from [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. Retrieved from [Link]
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MDPI. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Retrieved from [Link]
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The Strategic Utility of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] This bicyclic heterocyclic system is a key component in numerous therapeutic agents, particularly in the realm of oncology and neurology.[2] Its rigid structure and specific arrangement of nitrogen atoms allow for precise spatial orientation of substituents, facilitating targeted interactions with enzymes and receptors.[3] Among the derivatives of this versatile core, Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride has emerged as a critical intermediate, offering a strategic entry point for the synthesis of complex, biologically active molecules.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the utilization of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride in pharmaceutical synthesis, with a focus on both the practical execution of synthetic steps and the underlying chemical principles that govern these transformations.
Physicochemical Properties and Safe Handling
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a stable, crystalline solid that is typically off-white to pale yellow. Its dihydrochloride salt form enhances its solubility in polar solvents, a crucial attribute for its use in various reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂N₃ | [4] |
| Molecular Weight | 206.07 g/mol | Derived from formula |
| CAS Number | 137837-55-9 (free base) | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6] | [6] |
Safety and Handling:
As with all amine hydrochlorides, Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Operations that may generate dust should be conducted in a well-ventilated fume hood.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9] While specific toxicity data for this compound is not extensively published, related heterocyclic amines and their hydrochlorides can be irritants and potentially harmful if ingested or inhaled.[6][10]
Synthesis of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride: A Foundational Protocol
The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne or alkene.[11] The introduction of the 3-amino group is a subsequent key transformation.
Conceptual Workflow for Synthesis:
Caption: General synthetic workflow for Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride.
Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Development
The 3-amino group of Pyrazolo[1,5-a]pyridin-3-amine serves as a versatile synthetic handle for the construction of more complex molecules, particularly kinase inhibitors.[12] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with side chains extending to engage with specific amino acid residues, thereby conferring selectivity.[13] The pyrazolo[1,5-a]pyridine scaffold is frequently employed for this purpose.[14]
Illustrative Example: Synthesis of a PI3Kδ Inhibitor Analog
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases.[13] The δ isoform of PI3K is a particularly attractive target for autoimmune disorders.[15] The following protocol outlines a representative synthesis of a potent PI3Kδ inhibitor analog, demonstrating the utility of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride as a key starting material.
Reaction Scheme:
The synthesis involves a nucleophilic aromatic substitution (SNAᵣ) or a Buchwald-Hartwig amination, followed by an amide coupling to append the desired side chains that confer potency and selectivity.
Caption: Workflow for the synthesis of a PI3Kδ inhibitor analog.
Detailed Experimental Protocols
Protocol 1: Neutralization of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride
-
Rationale: The free amine is required for nucleophilic reactions such as amide bond formation. The dihydrochloride salt is neutralized with a mild base to liberate the more reactive free base.
-
Procedure:
-
Suspend Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild organic base like triethylamine (TEA) (2.2 eq).
-
Stir the biphasic mixture vigorously for 30-60 minutes at room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is often used immediately in the next step.
-
Protocol 2: Amide Coupling with an Activated Carboxylic Acid
-
Causality: This step introduces a key structural motif. The use of an acid chloride or a carboxylic acid activated with a coupling agent facilitates the formation of a stable amide bond.
-
Procedure:
-
Dissolve the Pyrazolo[1,5-a]pyridin-3-amine free base (1.0 eq) in an anhydrous aprotic solvent like DCM or N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as pyridine or diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add the desired acyl chloride (e.g., 4-fluoro-3-nitrobenzoyl chloride) (1.1 eq) or a pre-activated carboxylic acid (using coupling agents like HATU or EDC/HOBt) (1.1 eq).[16]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with dilute acid (if a basic workup is used), saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide intermediate.
-
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a high-value intermediate that provides a reliable and versatile platform for the synthesis of complex pharmaceutical agents. Its utility is particularly pronounced in the development of kinase inhibitors, where the 3-amino group allows for the strategic introduction of functionalities that dictate target affinity and selectivity. The protocols outlined herein provide a robust framework for the effective utilization of this building block. As drug discovery continues to demand novel molecular architectures, the importance of privileged scaffolds like pyrazolo[1,5-a]pyridine and their functionalized derivatives is set to grow, making a thorough understanding of their chemistry essential for the modern medicinal chemist.
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In vivo experimental design with Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride
An in-depth analysis of the existing literature reveals that Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is a key heterocyclic building block. While it is primarily utilized as a versatile starting material for the synthesis of more complex, biologically active molecules, its core structure is foundational to numerous compounds investigated for therapeutic potential. Derivatives have shown significant activity in oncology, neurology, and inflammation, largely through the inhibition of protein kinases and other key cellular signaling pathways.[1][2][3]
This guide, therefore, provides a comprehensive framework for designing in vivo experiments to explore the therapeutic potential of novel agents synthesized from the Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride scaffold. The protocols outlined are designed to be adaptable, providing a robust starting point for preclinical evaluation in two major therapeutic areas: oncology and inflammatory diseases.
Section 1: Foundational Principles & Pre-Clinical Strategy
The journey from a novel chemical entity to a potential therapeutic candidate is underpinned by a logical sequence of pre-clinical evaluations. The Pyrazolo[1,5-a]pyridine and the related Pyrazolo[1,5-a]pyrimidine cores are privileged scaffolds in medicinal chemistry, known to interact with a variety of protein kinases.[4][5] These enzymes are critical nodes in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory conditions.[4][6]
A primary mechanism of action for this class of compounds is as ATP-competitive inhibitors, where the molecule occupies the ATP-binding pocket of a target kinase, preventing phosphorylation and downstream signaling.[4] For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent inhibitors of PI3Kδ, a kinase crucial for the function of immune cells and a target in both hematological cancers and inflammatory diseases.[6]
Preliminary In Vitro Characterization
Before embarking on costly and ethically significant in vivo studies, a thorough in vitro characterization of the synthesized derivative is mandatory. This self-validating step ensures that only compounds with a desirable profile proceed to animal testing.
-
Target Engagement & Potency: Confirm the compound's ability to inhibit the intended kinase(s) using biochemical assays (e.g., IC50 determination).
-
Cellular Activity: Evaluate the compound's effect on cancer cell proliferation (e.g., MTT or CellTiter-Glo assays) or inflammatory cytokine release from immune cells (e.g., ELISA on LPS-stimulated macrophages).
-
Selectivity Profiling: Assess the compound's activity against a panel of related and unrelated kinases to understand its selectivity and potential for off-target effects.
-
ADME-Tox Profiling: Conduct preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity studies. Key assays include metabolic stability in liver microsomes and cytotoxicity against non-cancerous cell lines (e.g., Vero cells).[7]
The Strategic Rationale for In Vivo Testing
The primary goal of in vivo testing is to bridge the gap between cellular activity and physiological effect. It seeks to answer critical questions that in vitro systems cannot:
-
Efficacy: Does the compound inhibit tumor growth or reduce inflammation in a living organism?
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted? Does it achieve and maintain therapeutic concentrations at the target site?
-
Pharmacodynamics (PD): Does the compound engage its target in the tumor or inflamed tissue, and what is the downstream biological consequence?
-
Safety & Tolerability: What is the maximum tolerated dose (MTD)? Are there any observable adverse effects?
Caption: High-level preclinical experimental workflow.
Section 2: In Vivo Experimental Design for Oncology
This section details a protocol for evaluating a novel Pyrazolo[1,5-a]pyridine derivative in a subcutaneous tumor xenograft model, a standard for assessing anti-cancer efficacy.
Animal Model Selection
-
Model: Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice are standard choices for xenograft studies due to their compromised immune systems, which prevent the rejection of human tumor cells. NSG mice are preferred for studies involving hematopoietic tumors or when a more complete lack of immunity is required.
-
Justification: The choice of cell line should be driven by the in vitro data. For example, if the compound is a potent EGFR inhibitor, a non-small cell lung cancer (NSCLC) line like NCI-H1975, which harbors an EGFR mutation, would be appropriate.[4]
Formulation and Dosing
The dihydrochloride salt form of the parent amine is intended to improve aqueous solubility.[1] However, the final derivative's properties will dictate the optimal formulation.
| Parameter | Recommendation | Rationale |
| Vehicle | Start with 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline. | A common, generally well-tolerated vehicle for solubilizing hydrophobic compounds for parenteral administration. |
| Dose Finding | Conduct a Maximum Tolerated Dose (MTD) study. | Essential for establishing a safe and effective dose range for the efficacy study. Start with a dose estimated from in vitro potency and scale up. |
| Dose Levels | Vehicle, Low Dose (e.g., 10 mg/kg), Mid Dose (e.g., 30 mg/kg), High Dose (MTD). | A minimum of three dose levels is required to observe a dose-response relationship. |
Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of a test compound following repeated administration in tumor-bearing mice.
Materials:
-
Athymic Nude mice (female, 6-8 weeks old)
-
Selected human cancer cell line
-
Matrigel (optional, can improve tumor take-rate)
-
Test compound and vehicle
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice daily for health and measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2).
-
Once average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Administration:
-
Prepare fresh dosing solutions daily.
-
Administer the compound or vehicle via the chosen route (e.g., oral gavage (PO), intraperitoneal (IP)). A typical schedule is once daily (QD) for 14-21 days.
-
Record body weight for each animal at the time of dosing.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity (e.g., altered posture, rough coat, lethargy).
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculated as %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Secondary Endpoints: Body weight change (as a measure of tolerability), clinical observations.
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined size limit (e.g., 2000 mm³) or at the end of the study period.
-
Collect tumors, blood (for PK), and major organs (for histology/toxicology assessment).
-
Caption: Workflow for a typical xenograft efficacy study.
Section 3: In Vivo Experimental Design for Inflammation
This section outlines a protocol for evaluating a novel Pyrazolo[1,5-a]pyridine derivative in the carrageenan-induced paw edema model, a classic acute inflammation assay. Many pyrazole-containing compounds have demonstrated anti-inflammatory activity.[3]
Animal Model Selection
-
Model: Sprague-Dawley rats or BALB/c mice are commonly used.
-
Justification: This model is highly reproducible and reflects the early, exudative phase of inflammation. It is suitable for the rapid screening of compounds with potential anti-inflammatory effects. Some pyrazolo[1,5-a]quinazoline derivatives have shown efficacy in this model.[8]
Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to inhibit edema formation in the rat paw.
Materials:
-
Sprague-Dawley rats (male, 150-200g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
P plethysmometer or digital calipers
-
Test compound, vehicle, and positive control (e.g., Indomethacin, 10 mg/kg)
-
Dosing syringes and needles
Procedure:
-
Acclimation and Fasting:
-
Acclimatize animals for at least 3 days.
-
Fast animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Randomize animals into groups (n=6-8 per group).
-
Administer the test compound (e.g., 10, 30, 100 mg/kg), vehicle, or positive control, typically via oral gavage. This is usually done 60 minutes before the carrageenan injection.
-
-
Baseline Measurement:
-
Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
| Group | Treatment | Dose (mg/kg) | Route | Timing |
| 1 | Vehicle | - | PO | 60 min pre-carrageenan |
| 2 | Indomethacin | 10 | PO | 60 min pre-carrageenan |
| 3 | Test Compound | 10 | PO | 60 min pre-carrageenan |
| 4 | Test Compound | 30 | PO | 60 min pre-carrageenan |
| 5 | Test Compound | 100 | PO | 60 min pre-carrageenan |
Section 4: Ethical Considerations and Data Integrity
All in vivo experiments must be conducted with the highest regard for animal welfare.
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.
-
The 3Rs: The principles of Replacement, Reduction, and Refinement must be applied. In vitro studies should be used to minimize the number of animals required, and experimental designs should be optimized to obtain the maximum amount of information from the minimum number of animals.
-
Humane Endpoints: Clear criteria for humane endpoints (e.g., >20% body weight loss, tumor ulceration, severe lethargy) must be established to minimize animal suffering.
Data must be recorded accurately and contemporaneously. Blinding the investigators who are measuring tumors or paw edema to the treatment allocation can help to reduce unconscious bias.
References
-
MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyridin-3-amine hydrochloride. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 269-291. Available from: [Link]
-
Gondek, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6590. Available from: [Link]
-
Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals, 17(5), 643. Available from: [Link]
-
Kumar, K., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Der Pharma Chemica, 8(1), 474-483. Available from: [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Retrieved from [Link]
-
Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837-13851. Available from: [Link]
-
Nocentini, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7564. Available from: [Link]
-
Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(13), 5801-5815. Available from: [Link]
-
Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4991. Available from: [Link]
-
Chen, P., et al. (2023). The Novel Soluble Guanylate Cyclase Stimulator Attenuates Acute Lung Injury via Inhibiting Pericyte Phenotypic Transition. International Journal of Molecular Sciences, 24(13), 11099. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazolo[1,5-a]pyridin-3-amine hydrochloride [myskinrecipes.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bicyclo[1.1.1]pentane (BCP) as a Bioisosteric Building Block for Bioactive Molecules
Abstract
In modern medicinal chemistry, the strategy of "escaping from flatland" by replacing planar aromatic rings with three-dimensional saturated scaffolds has become a cornerstone of drug design. This application note provides a technical guide for researchers on the use of bicyclo[1.1.1]pentane (BCP) as a non-classical bioisostere for para-substituted phenyl rings. We detail the core physicochemical advantages of the BCP motif, provide scalable synthetic protocols for accessing key BCP building blocks, and describe robust methodologies for their incorporation into lead compounds. A case study is presented to illustrate the practical benefits of this strategy, including significant improvements in aqueous solubility, metabolic stability, and oral absorption, thereby validating BCP as a critical tool in optimizing drug-like properties.
Introduction: The Rise of Saturated Scaffolds in Medicinal Chemistry
For decades, the phenyl ring has been the most ubiquitous scaffold in drug discovery, with approximately 45% of approved drugs containing this motif.[1] Its prevalence is rooted in well-understood synthetic methodologies and its ability to engage in various binding interactions. However, the planarity and lipophilicity of aromatic rings often contribute to poor physicochemical properties in drug candidates, such as low aqueous solubility and high metabolic turnover.[2]
The concept of bioisosterism—the replacement of a functional group with another that retains biological activity while altering physicochemical properties—has driven the exploration of novel scaffolds. Bicyclo[1.1.1]pentane (BCP) has emerged as a paradigmatic bioisostere for the 1,4-disubstituted phenyl ring.[3][4] This rigid, sp³-rich carbocycle maintains the linear exit vectors of a para-substituted arene while projecting a distinct three-dimensional pharmacophoric profile.[1] The groundbreaking application of BCP was demonstrated by Stepan et al. in 2012, where replacing a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to an equipotent compound with vastly improved solubility, permeability, and oral absorption.[5] This work catalyzed a surge of interest in BCPs across the pharmaceutical industry.[2]
Core Properties of the Bicyclo[1.1.1]pentane Scaffold
The strategic advantage of the BCP scaffold stems from its unique combination of geometric and physicochemical properties.
-
Structural Rigidity and Vectorality: The BCP core is a highly strained, rigid structure that acts as a linear spacer, mimicking the distance (~2.6 Å) between the 1 and 4 positions of a phenyl ring.[1] This ensures that the key interacting groups of a pharmacophore maintain their optimal orientation for target binding.
-
Improved Physicochemical Profile: As a saturated hydrocarbon, the BCP moiety is significantly less lipophilic than a phenyl ring. This intrinsic property consistently leads to improved aqueous solubility of parent compounds.[4][6]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are exceptionally strong due to the high s-character of the bridgehead carbons and ring strain. This makes the scaffold highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common metabolic pathway for aromatic rings that can lead to toxic intermediates.[1][7]
-
Novel Chemical Space: By replacing a flat arene with a 3D BCP core, medicinal chemists can explore new chemical space, potentially leading to novel intellectual property and overcoming liabilities of existing scaffolds.[2]
Table 1: Comparative Physicochemical Properties of Phenyl vs. BCP Moieties
| Property | para-Xylene (Phenyl Model) | 1,3-Dimethyl-BCP (BCP Model) | Rationale for Improvement |
|---|---|---|---|
| Calculated LogP | 3.15 | 2.20 | Lower lipophilicity of sp³-rich scaffold. |
| Aqueous Solubility | Low | Significantly Higher | Disruption of planar π-stacking, reduced lipophilicity.[4][5] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | Strong C-H bonds, lack of aromaticity.[1] |
| Fraction of sp³ (Fsp³) | 0.25 | 1.00 | Increases 3D character of the molecule.[8] |
Synthetic Access to BCP Building Blocks
The widespread adoption of BCPs has been enabled by the development of scalable synthetic routes, primarily starting from the highly strained molecule [1.1.1]propellane.[5][9] The strain energy of propellane facilitates its reaction with a wide range of radical and anionic species to generate functionalized BCPs.[5] From these initial products, key building blocks like BCP-amines and BCP-boronic acids can be prepared.
Protocol 3.1: Multigram Synthesis of 3-Carboxy-bicyclo[1.1.1]pentan-1-amine
This protocol describes a common route to a bifunctional BCP building block, starting from commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
tert-Butanol (tBuOH)
-
Triethylamine (Et₃N)
-
Diphenylphosphoryl azide ((PhO)₂P(O)N₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Mono-esterification: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in anhydrous MeOH (0.2 M), add SOCl₂ (3.0 equiv) dropwise at 0 °C.[2] Allow the reaction to warm to room temperature and stir overnight.
-
Causality: SOCl₂ reacts with MeOH to form methyl chlorosulfite and HCl in situ, which catalyzes the Fischer esterification. Using an excess ensures the reaction goes to completion to form the dimethyl ester, which is then selectively mono-saponified. A more direct mono-esterification can also be achieved under carefully controlled conditions.[2]
-
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dimethyl ester.
-
Selective Saponification: Dissolve the crude dimethyl ester (1.0 equiv) in a mixture of THF and water (3:1, 0.3 M). Add lithium hydroxide (LiOH·H₂O, 0.95 equiv) and heat the mixture to 50 °C for 48-72 hours, monitoring by TLC or LC-MS.[2]
-
Causality: Using slightly less than one equivalent of LiOH allows for the selective hydrolysis of one methyl ester to the corresponding carboxylate, yielding the mono-acid mono-ester.
-
-
Work-up: Cool the reaction, concentrate to remove THF, and extract the aqueous layer with MeOtBu to remove any remaining diester. Acidify the aqueous layer to pH 3-4 with 1M HCl. The product, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, will precipitate and can be collected by filtration.[2]
-
Curtius Rearrangement: Dissolve the mono-acid (1.0 equiv) in anhydrous tBuOH (0.25 M). Add Et₃N (1.2 equiv) followed by diphenylphosphoryl azide (1.1 equiv). Heat the mixture to 85 °C and stir for 24 hours.
-
Causality: This is a one-pot Curtius rearrangement. The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate. The isocyanate is trapped by the tBuOH solvent to form a stable Boc-protected amine.
-
-
Final Deprotection & Isolation: Cool the reaction and concentrate under reduced pressure. Dissolve the residue in EtOAc and wash with saturated NaHCO₃. Concentrate the organic layer and dissolve the crude Boc-protected product in a solution of 4M HCl in dioxane. Stir for 2 hours at room temperature. Concentrate to dryness to yield 3-carboxy-bicyclo[1.1.1]pentan-1-amine hydrochloride as a solid.
Application in Bioactive Molecule Synthesis: Key Coupling Reactions
Once the desired BCP building blocks are synthesized, they can be incorporated into target molecules using standard, robust coupling reactions. The bridgehead carbons of BCPs are sterically accessible, allowing for efficient bond formation.
Protocol 4.1: Amide Coupling with Bicyclo[1.1.1]pentan-1-amine
This protocol describes a standard amide bond formation, a cornerstone reaction in medicinal chemistry.
Materials:
-
Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 equiv)
-
Target Carboxylic Acid (1.05 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Setup: To a solution of the carboxylic acid in anhydrous DMF (0.1 M), add HATU and DIPEA. Stir the mixture for 10 minutes at room temperature.
-
Causality: This pre-activation step forms a highly reactive acyl-OAt ester from the carboxylic acid and HATU. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine and facilitate the coupling.
-
-
Coupling: Add a solution of bicyclo[1.1.1]pentan-1-amine hydrochloride in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring completion by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling with a BCP-Boronic Acid Derivative
This protocol details a palladium-catalyzed cross-coupling to form a C(sp³)–C(sp²) bond, linking the BCP core to an aromatic or heteroaromatic system.[6][10]
Materials:
-
Potassium 3-(trifluoroborato)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: In a reaction vial, combine the BCP-trifluoroborate salt, aryl bromide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Degassing: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: This is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions, lowering the yield.
-
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to afford the coupled product.
Case Study: Improving Properties of a Kinase Inhibitor
To illustrate the practical impact of the BCP bioisostere strategy, consider the well-documented case of the γ-secretase inhibitor Avagacestat (BMS-708,163).[11] The original compound contained a central para-substituted fluorophenyl ring.
-
Parent Compound (Analog 1): Contains a fluorophenyl ring. Showed good potency but suffered from low solubility and permeability, leading to poor oral absorption.[11]
-
BCP-Modified Compound (Analog 3): The fluorophenyl ring was replaced with a BCP core.[11]
Table 2: Comparative Data for a Phenyl vs. BCP-Containing Kinase Inhibitor
| Parameter | Analog 1 (Phenyl) | Analog 3 (BCP) | Fold Improvement |
|---|---|---|---|
| γ-Secretase Inhibition (IC₅₀, nM) | 0.30 | 0.28 | ~1x (Equipotent) |
| Aqueous Solubility (µg/mL) | < 1 | 12 | >12x |
| Passive Permeability (Papp, 10⁻⁶ cm/s) | 1.8 | 10.2 | 5.7x |
| Mouse Oral Exposure (AUC, ng·h/mL) | 1040 | 4510 | 4.3x |
(Data adapted from Stepan, A.F. et al., J. Med. Chem. 2012)[11]
The data clearly demonstrates that the BCP-for-phenyl substitution maintained the compound's high potency while dramatically improving its drug-like properties.[11] The increased solubility and permeability translated directly into a more than four-fold increase in oral exposure in a mouse model, highlighting the profound impact this building block can have on advancing a lead candidate.[11] While potency is often maintained, in some cases, like with a BCP analogue of Imatinib, a decrease in potency was observed due to the slightly shorter linkage disrupting key interactions, underscoring the importance of case-by-case evaluation.[6]
Conclusion and Future Outlook
The bicyclo[1.1.1]pentane scaffold has transitioned from a chemical curiosity to an indispensable building block in modern drug discovery. Its ability to serve as a 3D bioisostere for the phenyl ring provides a reliable strategy for mitigating common ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical issues, such as poor solubility and high metabolic turnover.[8][12] The robust and scalable synthetic methodologies now available allow for the routine incorporation of BCPs into discovery programs. As the push to create safer and more effective medicines continues, the use of BCPs and other novel sp³-rich scaffolds will undoubtedly expand, enabling the development of the next generation of bioactive molecules.[9]
References
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available from: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]
-
Zhang, X., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available from: [Link]
-
Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
-
Powers, S. L., & Maimone, T. J. (2024). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis. Available from: [Link]
-
Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
-
Ye, Z., et al. (2022). Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings. ChemRxiv. Available from: [Link]
-
ResearchGate. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Available from: [Link]
-
Guiry, P. J., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. Available from: [Link]
Sources
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of Pyrazolo[1,5-a]pyridine derivatives
Technical Support Center: Solubility Optimization for Pyrazolo[1,5-a]pyridine Derivatives
User Guide Overview
Topic: Improving Solubility of Pyrazolo[1,5-a]pyridine Derivatives Target Audience: Medicinal Chemists, Formulation Scientists, Process Chemists Version: 2.1 (Current as of 2025)
Module 1: Diagnostic & Root Cause Analysis
Q1: Why are my Pyrazolo[1,5-a]pyridine analogs consistently precipitating in aqueous media despite having a reasonable LogP (< 3.5)?
A: The issue is likely Crystal Lattice Energy , not just lipophilicity.
The pyrazolo[1,5-a]pyridine core is a rigid, planar 10-
-
The Mechanism: The bridgehead nitrogen (N1) and the pyrazole nitrogen (N2) create a dipole that favors antiparallel alignment of stacked dimers, maximizing electrostatic attraction and minimizing steric repulsion.
-
The Fix: You must disrupt this planarity. A "flat" molecule with low LogP will still be insoluble if it packs like a brick wall.
Key Diagnostic Metric:
If
Module 2: Structural Modification (Medicinal Chemistry)
Q2: I have freedom to modify the lead. What are the most effective structural changes to improve solubility without killing potency?
A: Use the "Twist and Tail" strategy.
Strategy A: Disrupting Planarity (The "Twist")
Introduce substituents that force the molecule out of a planar conformation. This increases the entropy of solvation and lowers the melting point.
-
Ortho-Substitution: If you have an aryl group at C2 or C7, add a substituent (e.g., -F, -Me, -OMe) at the ortho position of that phenyl ring. This forces a dihedral angle twist
relative to the core, breaking the -stacking network. -
Scaffold Hopping: Replace planar phenyl rings with saturated bioisosteres like bicyclo[1.1.1]pentane or cubane, though this is synthetically demanding.
Strategy B: Solubilizing Appendages (The "Tail")
The core scaffold is not basic enough to form stable salts at physiological pH (see Module 3). You must add a basic center.
-
Recommended Groups: N-methylpiperazine, Morpholine, or 3-amino-pyrrolidine.
-
Optimal Positions:
-
C7 Position: Highly accessible via nucleophilic aromatic substitution (
) if a leaving group (Cl/Br) is present. This position tolerates bulk well in many kinase binding pockets (e.g., PI3K inhibitors). -
C3 Position: Accessible via electrophilic substitution (e.g., iodination followed by Suzuki/Sonogashira).
-
Data Comparison: Impact of Structural Changes
| Modification Strategy | Example Compound | LogP | Melting Point ( | Kinetic Solubility (pH 7.4) |
| Baseline (Core) | 2,7-diphenyl-pyrazolo[1,5-a]pyridine | 4.2 | 235°C | < 1 |
| Polar Group | 7-(4-methoxyphenyl) analog | 3.8 | 210°C | ~5 |
| Basic Tail | 7-(N-methylpiperazinyl) analog | 2.1 | 185°C | > 500 |
| Lattice Disruption | 2-(2-methylphenyl) analog (Ortho-twist) | 4.1 | 160°C | ~25 |
Note: Adding a basic amine (Row 3) is the single most effective intervention because it enables salt formation [1].
Module 3: Solid State & Salt Selection (Physical Chemistry)
Q3: Can I just make a salt of the parent scaffold to improve dissolution?
A: No. The pyrazolo[1,5-a]pyridine core is weakly basic .
-
N1 (Bridgehead): Non-basic (lone pair involved in aromatic sextet).
-
N2 (Pyrazole): Very weak base (
). -
Result: Treating the core with HCl will likely result in a salt that hydrolyzes immediately upon contact with water (the "disproportionation" risk).
Correct Protocol: You must rely on an appended basic amine (from Module 2) to serve as the salt-forming handle.
Q4: Which counterions work best for this class?
A: Based on recent solubility screens for this scaffold [1][2]:
-
Hydrochloride (HCl): The gold standard for initial screening. Often provides a 100-1000x solubility boost if a piperazine/amine tail is present.
-
Phosphate (
): Excellent alternative if HCl yields hygroscopic solids. Phosphate salts of related pyrazolo-pyridones have shown 10-fold solubility improvements over free bases [2]. -
Mesylate (
): Use if the API is lipophilic and needs a counterion that disrupts packing effectively.
Experimental Workflow: Salt Screening
Caption: Decision logic for salt screening of basic pyrazolo[1,5-a]pyridine derivatives.
Module 4: Formulation Strategies (Galenics)
Q5: I cannot modify the molecule (late-stage). How do I formulate it for bioavailability?
A: Since the scaffold is crystallization-prone, you must inhibit nucleation.
Option 1: Amorphous Solid Dispersion (ASD)
This is the preferred route for neutral pyrazolo[1,5-a]pyridines.
-
Polymer Selection: Use HPMCAS-MF or PVP-VA64 . These polymers are proven to stabilize the amorphous state of rigid heterocycles via hydrogen bonding with the N2 nitrogen and any acceptor substituents [3].
-
Method: Hot Melt Extrusion (HME) is viable due to the high thermal stability of the scaffold (
), provided the degradation temperature ( ) is .
Option 2: Cyclodextrin Complexation[1][2][3][4]
-
Host: HP-
-Cyclodextrin (HP- -CD) . -
Mechanism: The planar aromatic core fits well into the lipophilic cavity of
-CD. The hydroxypropyl groups on the exterior ensure water solubility. -
Protocol:
-
Prepare 20% w/v HP-
-CD in water. -
Add excess drug.
-
Stir for 24h at room temperature.
-
Filter (0.45
m) and lyophilize.
-
Expected Result: 10-50x increase in apparent solubility [4].
-
References
-
Kendall, J. D., et al. (2017). "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(2), 236-240.
-
Hamel, L., et al. (2018). "Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors." ACS Medicinal Chemistry Letters, 9(10), 1014–1019.
-
Baghel, S., et al. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs." Journal of Pharmaceutical Sciences, 105(9), 2527-2544.
-
Jansook, P., et al. (2018). "Cyclodextrins for improvement of solubility and stability of drugs."[1][2][3][4] International Journal of Pharmaceutics, 535(1-2), 272-289.
Sources
- 1. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. oatext.com [oatext.com]
Technical Support Center: By-product Analysis in the Synthesis of Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to by-product formation, analysis, and mitigation.
Introduction to the Synthesis and Potential Pitfalls
The synthesis of the Pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[1][2] For the synthesis of Pyrazolo[1,5-a]pyridin-3-amine, a logical and efficient approach involves the reaction of an N-aminopyridinium ylide with acrylonitrile, followed by hydrolysis of the resulting nitrile to the amine and subsequent salt formation.
This synthetic route, while effective, is not without its challenges. The reactive nature of the intermediates and reagents can lead to the formation of several by-products, which can complicate purification and impact the overall yield and purity of the final product. This guide will walk you through the identification and mitigation of these common impurities.
Visualizing the Reaction Pathway and By-product Formation
The following diagram illustrates the intended synthetic pathway to Pyrazolo[1,5-a]pyridin-3-amine and highlights the points at which common by-products can emerge.
Caption: Synthetic pathway and potential by-product origins.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis and analysis, providing explanations and actionable solutions.
Q1: My reaction mixture is showing multiple spots on TLC, even in the early stages. What are the likely initial by-products?
A1: Initial By-product Formation
In the early stages of the reaction, particularly during the in situ generation of the N-aminopyridinium ylide and its reaction with acrylonitrile, several by-products can form.
-
Unreacted Starting Materials: The most straightforward impurities are unreacted N-aminopyridine derivatives and any reagents used for the ylide formation.
-
Ylide Dimerization: N-aminopyridinium ylides can undergo self-condensation, especially if the concentration is high or if the dipolarophile is not sufficiently reactive or is added too slowly. This leads to the formation of a dimeric species.
-
Michael Adduct: The ylide can act as a nucleophile and add to acrylonitrile in a Michael fashion without subsequent cyclization. This can be a significant side reaction if the conditions do not favor the concerted [3+2] cycloaddition.
-
Acrylonitrile Polymerization: Acrylonitrile can polymerize under basic conditions, which are often used to generate the ylide. This will typically appear as a baseline streak or insoluble material.[3]
Troubleshooting Steps:
-
Optimize Ylide Generation: Generate the ylide at a low temperature and in the presence of the acrylonitrile to ensure it reacts in the desired cycloaddition pathway rather than dimerizing.
-
Control Stoichiometry: Use a slight excess of acrylonitrile to favor the reaction with the ylide over ylide dimerization.
-
Base Selection: Use a non-nucleophilic base to generate the ylide to avoid side reactions with acrylonitrile. A hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often a good choice.
-
Monitor Temperature: Keep the reaction temperature low during the initial stages to minimize polymerization of acrylonitrile.
Q2: I've isolated my product, but NMR and Mass Spectrometry suggest the presence of an isomer. What is the likely isomeric by-product and how can I identify it?
A2: Regioisomeric By-products
The [3+2] cycloaddition of an N-aminopyridinium ylide with an unsymmetrical dipolarophile like acrylonitrile can potentially lead to two regioisomers: the desired Pyrazolo[1,5-a]pyridine-3-carbonitrile and the undesired Pyrazolo[1,5-a]pyridine-2-carbonitrile.
The regioselectivity of the reaction is influenced by both steric and electronic factors of the ylide and the dipolarophile. While the formation of the 3-substituted product is often favored, the 2-substituted isomer can be a significant by-product.
Identification and Characterization:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between these isomers. The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings will be distinct for each isomer. Careful analysis of 2D NMR spectra (COSY, HMBC, NOESY) can definitively establish the connectivity and confirm the structure. For instance, in the 3-carbonitrile isomer, a NOE correlation might be observed between the proton at position 2 and a proton on the pyridine ring, which would be absent in the 2-carbonitrile isomer.
-
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing another avenue for differentiation.
Mitigation Strategies:
-
Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. It is advisable to screen different conditions to find the optimal set for maximizing the yield of the desired isomer.
-
Purification: Careful column chromatography is typically required to separate the regioisomers. The polarity of the two isomers may be very similar, so a high-resolution separation may be necessary.
Q3: My final product, the dihydrochloride salt, shows poor solubility or has an unusual appearance. What could be the cause?
A3: Issues with Salt Formation and Stability
-
Incomplete Salt Formation: If an insufficient amount of HCl is used, a mixture of the free base, the monohydrochloride, and the dihydrochloride salt may be present. This can lead to a non-crystalline, oily product with poor handling characteristics.
-
Degradation: Pyrazolo[1,5-a]pyridine derivatives can be susceptible to degradation under certain conditions. Strong acidic or basic conditions, prolonged exposure to light, or high temperatures can lead to ring-opening or other decomposition pathways. The presence of an amino group can also make the molecule more susceptible to oxidation.
Troubleshooting and Prevention:
-
Stoichiometric HCl: Ensure at least two equivalents of a standardized HCl solution (e.g., HCl in isopropanol or dioxane) are used for the salt formation.
-
Controlled Precipitation: Add the HCl solution slowly to a solution of the free base at a controlled temperature to promote the formation of a crystalline solid.
-
Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if it is to be stored for a long period.
-
Storage Conditions: Store the final product in a cool, dark, and dry place.
FAQs: Frequently Asked Questions
What is the most critical step for controlling by-product formation in this synthesis?
The most critical step is the [3+2] cycloaddition. The conditions under which the N-aminopyridinium ylide is generated and reacts with acrylonitrile will have the most significant impact on the formation of regioisomers, ylide dimers, and Michael adducts. Careful control of temperature, stoichiometry, and the rate of addition of reagents is paramount.
How can I best analyze the purity of my final product and quantify any by-products?
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the purity of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride.
Recommended HPLC Method (Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute more non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or 280 nm). |
| Column Temperature | 30-40 °C |
This method should provide good separation of the main product from potential regioisomers and other by-products. For definitive identification of peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
I suspect I have a ylide dimer by-product. What would be its expected mass?
The ylide dimer would form from the self-condensation of two molecules of the N-aminopyridinium ylide. Its molecular weight would be twice the molecular weight of the ylide minus the mass of a leaving group (which can vary depending on the exact mechanism of dimerization). An exact mass measurement by high-resolution mass spectrometry (HRMS) would be invaluable for confirming its presence.
Are there any specific safety precautions I should take when working with acrylonitrile?
Yes, acrylonitrile is a toxic and flammable liquid.[4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Avoid inhalation of vapors and contact with skin.
Experimental Workflow for By-product Analysis
The following workflow outlines a systematic approach to identifying and characterizing by-products in your synthesis.
Sources
Pyrazolo[1,5-a]pyridine Functionalization: A Technical Support Center for Researchers
Welcome to the technical support center for the functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining reaction conditions for this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, making its efficient functionalization a key priority.[1][2] However, the inherent electronic properties of this fused N-heterocyclic system can present unique challenges.[3][4] This guide addresses common issues encountered during its derivatization through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyridine functionalization reaction is resulting in a low yield. What are the first things I should check?
A1: When troubleshooting a low-yield reaction, a systematic evaluation of several factors is crucial.[5] Start with the fundamentals:
-
Purity of Starting Materials: Confirm the purity of your pyrazolo[1,5-a]pyridine substrate, reagents, and solvents. Many reagents, especially organometallics, are sensitive to air and moisture.[5]
-
Inert Atmosphere: Ensure your reaction setup is scrupulously dry and maintains an inert atmosphere (e.g., nitrogen or argon), particularly for metal-catalyzed reactions.
-
Reaction Parameters: Re-evaluate your reaction conditions, including temperature, reaction time, and concentration. Suboptimal parameters are a frequent cause of poor yields.[5]
Q2: Why is achieving regioselectivity in the functionalization of pyrazolo[1,5-a]pyridines often challenging?
A2: The challenge of regioselectivity arises from the electronic nature of the pyrazolo[1,5-a]pyridine ring system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[3] Conversely, the pyrazole ring is more electron-rich. This electronic dichotomy can lead to mixtures of isomers. Key factors influencing regioselectivity include:
-
Steric Hindrance: Bulky substituents on the substrate or reagent can sterically direct the reaction to a specific position.[6]
-
Electronic Effects: The electronic properties of existing substituents on the pyrazolo[1,5-a]pyridine core will influence the reactivity of different positions.
-
Directing Groups: In some cases, the use of a directing group can be an effective strategy to achieve high regioselectivity in C-H functionalization reactions.
Q3: How critical is the choice of catalyst and ligand in palladium-catalyzed cross-coupling reactions with pyrazolo[1,5-a]pyridines?
A3: The catalyst and ligand system is paramount for a successful cross-coupling reaction. The ligand stabilizes the palladium center and modulates its reactivity. For pyridine-containing substrates, bulky and electron-rich phosphine ligands are often employed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5] The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also significantly influence the reaction's efficiency.[5]
Q4: When should I consider using a protecting group for the pyridine nitrogen?
A4: The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts or Lewis acids, which can inhibit catalytic activity or lead to undesired side reactions.[3][5] Using a protecting group is advisable when the Lewis basicity of the pyridine nitrogen interferes with the reaction. This is particularly relevant in reactions where the catalyst is sensitive to coordination by nitrogenous bases.
Troubleshooting Guides
Scenario 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck)
If you are experiencing low yields in a palladium-catalyzed cross-coupling reaction, follow this troubleshooting workflow:
Caption: A logical approach to improving regioselectivity.
Detailed Steps:
-
Steric Control: If you desire functionalization at a less sterically hindered position, consider using a bulkier reagent. Conversely, to access a more hindered position, a smaller reagent may be necessary. [6]2. Electronic Tuning: The electronic nature of both the pyrazolo[1,5-a]pyridine and the coupling partner can influence the regiochemical outcome. For instance, in Minisci-type reactions, electron-withdrawing groups on the pyridine ring can direct functionalization. [6]3. Directing Groups: The installation of a removable directing group can be a powerful strategy to achieve high regioselectivity, especially for functionalizing otherwise unreactive C-H bonds.
-
Catalyst and Promoter Screening: For metal-catalyzed C-H functionalization, the nature of the catalyst and any additives (e.g., acids, oxidants) can dramatically influence the regioselectivity. [7]5. Reaction Condition Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
Scenario 3: Unexpected Byproduct Formation in Cyclization Reactions
The synthesis of the pyrazolo[1,5-a]pyridine core itself, often via a [3+2] cycloaddition or a related cyclization, can sometimes yield unexpected byproducts. [7][8] Q: In a cross-dehydrogenative coupling reaction to form a pyrazolo[1,5-a]pyridine, I am observing the formation of a triazolo[1,5-a]pyridine byproduct. How can I suppress this?
A: This side reaction can occur, for example, when using N-amino-2-iminopyridines and β-ketoesters in the presence of an acid. [7]The formation of the triazolo[1,5-a]pyridine byproduct is often favored by higher concentrations of strong acids.
Troubleshooting Steps:
-
Reduce Acid Loading: Carefully titrate the amount of acid used in the reaction. Using a milder acid or a lower stoichiometry of the acid can often suppress the formation of the undesired byproduct. For instance, in one reported case, increasing the loading of acetic acid from 6 to 8 equivalents led to the formation of the triazolo[1,5-a]pyridine derivative. [7]2. Optimize the Oxidant: In oxidative CDC reactions, the choice and amount of oxidant are critical. Ensure you are using the optimal oxidant and stoichiometry. In some cases, using molecular oxygen as the oxidant can provide high yields of the desired product. [7]3. Control Temperature: Carefully control the reaction temperature, as higher temperatures may favor the side reaction.
Table 2: Optimizing Acetic Acid Loading in a Cross-Dehydrogenative Coupling
| Acetic Acid (Equivalents) | Yield of Pyrazolo[1,5-a]pyridine (%) | Formation of Triazolo[1,5-a]pyridine Byproduct |
| 2 | 34 | Not Observed |
| 4 | 52 | Not Observed |
| 6 | 74 | Minimal |
| 8 | Complicated by byproduct formation | Significant |
Data adapted from a study on the synthesis of pyrazolo[1,5-a]pyridines.[7]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a general guideline and may require optimization for your specific substrate.
-
To an oven-dried Schlenk flask, add the halo-pyrazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By understanding the underlying principles of reactivity and systematically troubleshooting, you can overcome the challenges associated with the functionalization of pyrazolo[1,5-a]pyridines and accelerate your research and development efforts.
References
-
Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]
-
Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
-
Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available from: [Link]
-
ResearchGate. Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. Available from: [Link]
-
ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]
-
Royal Society of Chemistry. C–H Functionalization of Pyridines. Available from: [Link]
-
PubMed. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
-
ACS Omega. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Available from: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Cell Permeability Issues with Pyrazolo[1,5-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine compounds. This guide is designed to provide expert-driven insights and practical solutions to common cell permeability challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you might face, offering step-by-step guidance to diagnose and resolve them.
Q1: My Pyrazolo[1,5-a]pyridine compound shows low intracellular concentration. What are the potential causes and how can I improve its uptake?
A1: Senior Application Scientist Insights
Low intracellular concentration of your Pyrazolo[1,5-a]pyridine compound is a frequent hurdle that can stem from several factors, primarily related to the compound's physicochemical properties and its interaction with the cell membrane. Let's break down the likely culprits and the strategies to overcome them.
Potential Causes & Solutions
-
Poor Passive Diffusion: The ability of a compound to passively diffuse across the cell membrane is a critical first step. This is heavily influenced by its lipophilicity, size, and charge.[1]
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize your compound's LogP (lipophilicity), molecular weight, and pKa. While increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and other liabilities.[2][3]
-
Structural Modification: If feasible, consider medicinal chemistry efforts to optimize the compound's properties. For instance, substituting certain groups can modulate lipophilicity and improve permeability.[4]
-
Pro-drug Approach: A pro-drug strategy can be employed to mask polar functional groups, enhancing membrane permeability. Once inside the cell, the masking group is cleaved to release the active compound.[5]
-
-
-
Active Efflux: Cells possess efflux pumps, such as P-glycoprotein (P-gp), that actively transport foreign compounds out of the cell, thereby reducing their intracellular concentration.[6][7]
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than two suggests that your compound is a substrate for an efflux pump.
-
Co-administration with Efflux Pump Inhibitors: Conduct your cell-based assays in the presence of known efflux pump inhibitors (EPIs) like verapamil or thioridazine.[8] A significant increase in intracellular accumulation in the presence of an EPI confirms the involvement of efflux pumps.[8]
-
-
-
Poor Solubility: Low aqueous solubility can limit the concentration of the compound available to permeate the cell membrane.[9][10]
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different solvent systems or formulation strategies to enhance the solubility of your compound.[11] This could involve the use of co-solvents or solubilizing agents.[11]
-
Particle Size Reduction: Decreasing the particle size of your compound can increase its surface area and improve its dissolution rate and solubility.[12]
-
-
Experimental Workflow: Diagnosing Low Intracellular Concentration
Caption: Diagnostic workflow for low intracellular concentration.
Q2: My Pyrazolo[1,5-a]pyridine compound has good biochemical potency but low cellular potency. What's the likely disconnect?
A2: Senior Application Scientist Insights
A significant drop-off between biochemical and cellular potency is a classic indicator of poor cell permeability.[9] Your compound is likely an effective inhibitor of its target in a cell-free system, but it's failing to reach that target in a sufficient concentration within the cell.
Bridging the Gap: From Biochemical to Cellular Potency
-
Revisit Permeability Assessment: The first step is a rigorous evaluation of your compound's ability to cross the cell membrane.
-
Investigate Efflux Pump Interaction: As mentioned previously, active efflux is a common reason for poor cellular activity.
-
Actionable Advice: The bidirectional Caco-2 assay is your key tool here. If efflux is confirmed, exploring the use of EPIs in your cellular assays can help validate that efflux is the primary reason for the potency drop-off.
-
-
Consider Metabolic Stability: While not strictly a permeability issue, intracellular metabolism can reduce the effective concentration of the active compound.
-
Actionable Advice: Assess the metabolic stability of your compound in liver microsomes or hepatocytes. Poor stability could be contributing to the observed decrease in cellular potency.[9]
-
Data Summary: Interpreting Permeability Assay Results
| Assay | Parameter | High Permeability | Moderate Permeability | Low Permeability |
| PAMPA | Pe (10⁻⁶ cm/s) | > 10 | 1 - 10 | < 1 |
| Caco-2 | Papp (A-B) (10⁻⁶ cm/s) | > 10 | 1 - 10 | < 1 |
| Caco-2 | Efflux Ratio | < 2 | 2 - 5 | > 5 |
Note: These are general guidelines; specific thresholds may vary between labs and assay conditions.
Frequently Asked Questions (FAQs)
Q: What are the general structural features of Pyrazolo[1,5-a]pyridines that influence their permeability?
A: The permeability of Pyrazolo[1,5-a]pyridine compounds is governed by a balance of several structural features:
-
Lipophilicity: The overall "greasiness" of the molecule, often quantified by LogP or LogD, is a primary driver of passive diffusion. Appending non-polar substituents can increase lipophilicity and permeability, but an optimal range exists.[4]
-
Polar Surface Area (PSA): A higher PSA, generally due to the presence of polar atoms like nitrogen and oxygen, can hinder membrane permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's ability to shed its hydration shell and enter the lipid bilayer.[14]
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its permeability. Generally, neutral species are more permeable than charged ones.[4]
Q: Are there any known efflux transporter interactions with this class of compounds?
A: While specific data for all Pyrazolo[1,5-a]pyridine derivatives is not extensively published, the potential for interaction with efflux pumps like P-gp should always be considered for heterocyclic small molecules.[15] Some studies on related pyrazole-containing structures have investigated their role as efflux pump inhibitors themselves.[15] Given the structural diversity within this class, it is crucial to experimentally determine the efflux liability of your specific compound using assays like the bidirectional Caco-2 assay.
Q: How can I improve the solubility of my Pyrazolo[1,5-a]pyridine compound for cell-based assays?
A: Improving solubility is often a key step to accurately assess cell permeability.[10] Here are some strategies:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer can increase its solubility.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent, but its concentration should be kept low (typically <1%) to avoid cell toxicity and artifacts.[16]
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins can be beneficial.
-
Structural Modification: In the lead optimization phase, introducing polar or ionizable groups can improve aqueous solubility, though this needs to be balanced with the potential impact on permeability.[16]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a compound.
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[1][13]
Materials:
-
PAMPA plate (e.g., 96-well format)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare the PAMPA plate by coating the filter of the donor plate with the phospholipid solution.
-
Add the acceptor buffer to the acceptor plate.
-
Prepare the donor solution by diluting the test compound stock solution in the donor buffer.
-
Add the donor solution to the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.[17]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells, as well as a reference well, using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe).
Caco-2 Permeability Assay Protocol
Objective: To assess both passive and active transport of a compound across a cell monolayer that mimics the intestinal epithelium.
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions and express various transporters, including efflux pumps.[18] The transport of a compound from the apical (A) to the basolateral (B) side and vice versa is measured.
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound stock solution
-
LC-MS/MS for analysis
-
TEER meter to assess monolayer integrity
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
For A-to-B transport, add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
For B-to-A transport, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).[19]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. scribd.com [scribd.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development and experimental application of this important class of kinase inhibitors. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your experiments, and ultimately enhance the selectivity of your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and selectivity of Pyrazolo[1,5-a]pyrimidine-based inhibitors.
Q1: What is the primary mechanism of action for most Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
A1: The majority of Pyrazolo[1,5-a]pyrimidine-based inhibitors function as ATP-competitive inhibitors.[1][2] Their core structure is adept at mimicking the purine ring of ATP, allowing them to bind to the ATP-binding pocket of various protein kinases.[2] This binding event prevents the kinase from accessing ATP, thereby inhibiting the phosphorylation of its downstream substrates. However, it's important to note that allosteric inhibitors based on this scaffold have also been developed.[1][2]
Q2: Why is achieving high selectivity a common challenge with this inhibitor class?
A2: The challenge of achieving high selectivity stems from the highly conserved nature of the ATP-binding pocket across the human kinome, which comprises over 500 protein kinases. Because Pyrazolo[1,5-a]pyrimidine inhibitors primarily target this conserved site, there is a significant risk of off-target binding to unintended kinases.[3] These off-target effects can lead to cellular toxicity and confound experimental results, making the development of highly selective inhibitors a critical goal.[1]
Q3: What are the key structural features of the Pyrazolo[1,5-a]pyrimidine scaffold that can be modified to improve selectivity?
A3: Structure-activity relationship (SAR) studies have identified several key positions on the Pyrazolo[1,5-a]pyrimidine core that can be modified to enhance selectivity.[1] The diverse functional groups that can be introduced through methods like palladium-catalyzed cross-coupling and click chemistry allow for fine-tuning of the inhibitor's interactions with the target kinase.[1][2] For instance, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the Pyrazolo[1,5-a]pyrimidine moiety is crucial for hinge interaction, while the addition of a morpholine group at a specific position has been shown to reduce off-target effects and improve selectivity.[4]
Q4: What are some of the common off-target kinases for Pyrazolo[1,5-a]pyrimidine-based inhibitors?
A4: The specific off-target profile of a Pyrazolo[1,5-a]pyrimidine-based inhibitor is highly dependent on its substitution pattern. However, due to the nature of the scaffold, off-target activity is often observed within the same kinase family or in kinases with similar ATP-binding pocket topologies. For example, inhibitors designed for EGFR might also show activity against other receptor tyrosine kinases.[1][2] Comprehensive kinase profiling is essential to identify the specific off-target interactions of a given compound.
II. Troubleshooting Experimental Challenges
This section provides a structured approach to troubleshooting common issues encountered during the experimental evaluation of Pyrazolo[1,5-a]pyrimidine-based inhibitors.
Problem 1: High Off-Target Activity Observed in Kinase Profiling Screen
Your initial kinase profiling screen reveals that your lead Pyrazolo[1,5-a]pyrimidine compound inhibits multiple kinases with similar potency to your intended target.
Causality Analysis:
This lack of selectivity is a common hurdle. The physicochemical properties of your compound might favor binding to a broad range of kinase active sites. Key factors to consider include:
-
Scaffold-Hinge Interactions: The core Pyrazolo[1,5-a]pyrimidine likely forms hydrogen bonds with the kinase hinge region, a common feature across many kinases.
-
Hydrophobic Pocket Occupancy: Substituents on your scaffold may be occupying hydrophobic pockets that are not unique to your target kinase.
-
Gatekeeper Residue Interactions: The size and nature of the substituent near the "gatekeeper" residue in the ATP-binding pocket can significantly influence selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target activity.
Step-by-Step Methodologies:
-
Analyze Existing Structural Data: If available, examine co-crystal structures of your inhibitor or similar compounds with their target and off-target kinases. This can provide invaluable insights into the specific interactions driving promiscuity.
-
Initiate Focused SAR Studies:
-
Systematically modify substituents at key positions on the Pyrazolo[1,5-a]pyrimidine core. For example, introducing bulky or polar groups can create steric hindrance in the ATP-binding pockets of off-target kinases while being accommodated by the target.
-
Incorporate solubilizing functionality , such as a basic side-chain, which can improve physical properties and potentially enhance cellular activity and selectivity.[5]
-
-
Employ Computational Modeling: Use molecular docking and molecular dynamics simulations to predict how modifications will affect binding to both on-target and off-target kinases. This can help prioritize which analogs to synthesize.
-
Consider Advanced Medicinal Chemistry Strategies:
-
Scaffold Hopping: If modifications to the existing scaffold are not yielding sufficient selectivity, consider replacing the Pyrazolo[1,5-a]pyrimidine core with a different heterocyclic system that may have a more favorable intrinsic selectivity profile.
-
Macrocyclization: This strategy can rigidify the inhibitor's conformation, pre-organizing it for optimal binding to the target kinase and potentially reducing its affinity for off-targets.[3]
-
-
Iterative Rescreening: Synthesize a focused library of analogs based on your SAR and computational findings. Screen these new compounds against a panel of kinases to assess their selectivity profile.
Problem 2: Discrepancy Between Biochemical IC50 and Cellular Potency
Your inhibitor shows high potency in a biochemical kinase assay (e.g., low nanomolar IC50), but its potency is significantly lower in cell-based assays (e.g., micromolar range).
Causality Analysis:
This common issue can arise from several factors that are not present in a purified, in vitro biochemical assay:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High ATP Concentration in Cells: The intracellular concentration of ATP is in the millimolar range, which is much higher than the ATP concentrations typically used in biochemical assays (often near the Km of the kinase).[6] This high level of competitor ATP can significantly reduce the apparent potency of an ATP-competitive inhibitor.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.
-
Target Engagement: The inhibitor may not be effectively engaging with the target kinase in the complex cellular environment.
Troubleshooting Workflow:
Caption: Workflow for addressing potency discrepancies.
Step-by-Step Methodologies:
-
Assess Physicochemical Properties:
-
Solubility: Measure the aqueous solubility of your compound. Poor solubility can limit its effective concentration in cell culture media.
-
Lipophilicity (LogP/LogD): Determine the lipophilicity of your compound. While a certain degree of lipophilicity is required for cell permeability, excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolism.
-
-
Evaluate Cell Permeability:
-
Utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass assessment of passive diffusion.
-
For a more biologically relevant measure, use a Caco-2 cell permeability assay, which can also provide information on active transport.
-
-
Mimic the Cellular Environment in Biochemical Assays:
-
Re-run your biochemical kinase assay using a high ATP concentration (e.g., 1-5 mM) to better reflect the intracellular environment.[6] This will provide a more realistic measure of your inhibitor's potency in a competitive setting.
-
-
Investigate Efflux and Metabolism:
-
Use cell lines that overexpress specific efflux pumps to determine if your compound is a substrate.
-
Conduct a liver microsome stability assay to assess the rate of metabolic degradation.
-
-
Confirm Target Engagement in Cells:
-
Perform a Western blot analysis to measure the phosphorylation status of your target kinase's direct downstream substrate in inhibitor-treated cells. A dose-dependent decrease in substrate phosphorylation provides evidence of target engagement.[7]
-
III. Experimental Protocols
This section provides detailed protocols for key experiments in the characterization of Pyrazolo[1,5-a]pyrimidine-based inhibitors.
Protocol 1: In Vitro Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a standard radiometric filter-binding assay to determine the selectivity of a kinase inhibitor.[8]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (specific to each kinase)
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of your Pyrazolo[1,5-a]pyrimidine inhibitor in the appropriate kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the diluted inhibitor or DMSO vehicle control.
-
Initiate Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each respective kinase to accurately reflect the inhibitor's intrinsic affinity.[6]
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction and Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well of the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol describes how to assess whether your inhibitor is engaging its target in a cellular context by measuring the phosphorylation of a downstream substrate.[7]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of your inhibitor or DMSO vehicle control for a specified period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again before adding the ECL substrate.
-
-
Detection: Acquire the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate protein and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the phospho-substrate and normalize them to the total substrate and the loading control. A dose-dependent decrease in the normalized phospho-substrate signal indicates successful target engagement by your inhibitor.
IV. Data Presentation
Effective data presentation is crucial for interpreting the selectivity profile of your inhibitors.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Off-Target 1 | Fold Selectivity vs. Off-Target 2 |
| Primary Target | 5 | - | - |
| Off-Target 1 | 500 | 100 | - |
| Off-Target 2 | 2,500 | 500 | - |
| Off-Target 3 | >10,000 | >2,000 | >4 |
This table provides a clear and concise summary of the inhibitor's potency and selectivity against a panel of kinases.
V. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed.
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate.
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
-
Kinase Panel Screening and Profiling Service. Reaction Biology.
-
(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate.
-
Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar.
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
-
Kinase assays. BMG LABTECH.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Pyrazolo[1,5-a]pyridine kinase inhibitors
This technical guide addresses the specific challenges of using Pyrazolo[1,5-a]pyridine scaffolds in kinase inhibitor development. It is designed as a dynamic support center resource, moving from symptom identification to chemical resolution and biological validation.
Topic: Mitigating Off-Target Effects & Optimizing Selectivity Audience: Medicinal Chemists, Lead Biologists, Drug Discovery Scientists
Introduction: The "Privileged but Promiscuous" Scaffold
The Pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP. While this enables potent inhibition of kinases like p38 MAPK , PI3K , CK2 , and RET , it inherently invites off-target promiscuity. The core nitrogen (N1) typically acts as a hydrogen bond acceptor for the kinase hinge region, but without precise decoration, the molecule may bind to functionally diverse kinases (e.g., KDR/VEGFR2 , Lck ), leading to toxicity or confounding biological data.
This guide provides a systematic workflow to diagnose, troubleshoot, and resolve these off-target liabilities.
Module 1: Diagnostic Workflow – Do I Have an Off-Target Problem?
Q: My inhibitor shows potent IC50 (<10 nM) in biochemical assays but lacks expected efficacy in cell models. Is this an off-target issue?
A: It is a primary suspect. This "Potency-Efficacy Mismatch" often indicates that your compound is inhibiting a different kinase that drives a counter-acting pathway or that the biochemical potency is driven by assay interference.
Diagnostic Protocol:
-
Run a Thermal Shift Assay (TSA):
-
Purpose: Confirm physical binding to the target protein in a label-free environment.
-
Logic: If IC50 is low but
is negligible (<2°C), your compound might be a false positive (assay interference) rather than a true binder.
-
-
Perform "Gatekeeper" Profiling:
-
Test against a small panel of kinases known to bind this scaffold promiscuously: p38
, KDR (VEGFR2) , SRC , and CK2 . -
Reference: Pyrazolo[1,5-a]pyridines are historical p38 inhibitors; failing to screen against p38 is a critical omission [1].
-
Q: I observe unexpected toxicity (e.g., hemorrhage, edema) in animal models. Which off-targets are likely responsible?
A: For Pyrazolo[1,5-a]pyridine derivatives, KDR (VEGFR2) inhibition is a frequent cause of hemorrhagic toxicity, even when targeting kinases like RET [2].
Actionable Table: Common Phenotypes & Associated Off-Targets
| Observed Phenotype | Suspect Off-Target (Pyrazolo[1,5-a]pyridine specific) | Mechanism of Interference |
| Hemorrhage / Edema | KDR (VEGFR2) | Anti-angiogenic effect; common liability in RET/Trk inhibitors of this class [2]. |
| Immune Suppression | Lck / SRC Family | Inhibition of T-cell activation; scaffold often hits Lck hinge region [3]. |
| Cell Cycle Arrest (G2/M) | CK2 / CDK2 | Broad inhibition of cell cycle regulators due to ATP-site conservation [4]. |
| Hyperglycemia | PI3K / AKT | Interference with insulin signaling pathway [5]. |
Module 2: Chemical Troubleshooting (SAR & Design)
Q: How do I modify the Pyrazolo[1,5-a]pyridine core to improve selectivity without losing potency?
A: You must exploit the "Selectivity Filters"—structural differences in the solvent front, gatekeeper residue, or sugar pocket.
Strategic Modification Diagram (Graphviz):
Figure 1: SAR Optimization Strategy for Pyrazolo[1,5-a]pyridine. The N1 nitrogen anchors the molecule to the hinge. Modifications at C3 and C7 are critical for dialing out off-target effects like KDR or p38.
Specific Chemical Tactics:
-
The "Morpholine Switch" (Position 7):
-
Tactic: Introducing a morpholine or solubilizing group at the C7 position (or equivalent in the fused system) often reduces lipophilicity and pushes the molecule towards the solvent front, reducing promiscuous hydrophobic binding (e.g., in PI3K
inhibitors) [5].
-
-
Gatekeeper Exploitation (Position 3):
-
Tactic: If your target has a small gatekeeper (e.g., Threonine) and the off-target has a large one (e.g., Methionine), introduce a bulky substituent at C3. This creates a "steric clash" with the off-target while accommodating the target [6].
-
-
Macrocyclization:
-
Tactic: Linking Position 3 and Position 7 (or similar vectors) restricts the rotatable bonds. This rigidification lowers the entropic penalty for binding to the specific target but prevents the molecule from adapting to the slightly different ATP pockets of off-targets like Trk or ALK [7].
-
Module 3: Experimental Validation (Assay Interference)
Q: My compound aggregates in the assay buffer. Could this mimic off-target inhibition?
A: Yes. Colloidal aggregation is a non-specific mechanism of inhibition that leads to false positives across unrelated kinases.
Troubleshooting Protocol: The "Detergent Test"
-
Baseline: Measure IC50 in standard kinase buffer.
-
Challenge: Repeat IC50 measurement with the addition of 0.01% Triton X-100 or 0.005% Tween-20 .
-
Interpretation:
-
IC50 Shifts > 10-fold: The inhibition was likely due to aggregation (detergents break up colloids). Discard compound.
-
IC50 Stable: The inhibition is likely a true binding event.
-
Q: How do I validate "On-Target" vs. "Off-Target" efficacy in cells?
A: Use a Rescue Experiment (Genetic Orthogonality). Relying solely on Western blots of downstream markers (e.g., pERK, pAKT) is insufficient because off-targets can inhibit the same pathway.
Validation Workflow Diagram (Graphviz):
Figure 2: Genetic Rescue Workflow. If a specific mutation in the target kinase (preventing drug binding) does not rescue the cell from toxicity, the drug is killing the cell via an off-target mechanism.
Module 4: FAQs - Rapid Response
Q: Are there commercially available negative controls for Pyrazolo[1,5-a]pyridine? A: Generally, no. You should synthesize a "Null Probe"—a structural analog where the N1 hinge-binding nitrogen is replaced (e.g., with Carbon) or sterically blocked (e.g., N-Methylation if applicable to the tautomer), rendering it inactive against the kinase but retaining physicochemical properties. If this "inactive" analog still kills cells, your cytotoxicity is non-specific.
Q: Why does my RET inhibitor cause hypertension? A: This is a classic off-target effect of KDR (VEGFR2) inhibition. The Pyrazolo[1,5-a]pyridine scaffold is known to hit KDR.[1] Check your selectivity ratio; you typically need >50-fold selectivity for RET over KDR to avoid this window in vivo [2].
Q: Can I use NanoBRET to confirm intracellular selectivity? A: Yes. NanoBRET (Bioluminescence Resonance Energy Transfer) measures target engagement in live cells. It is superior to biochemical assays because it accounts for intracellular ATP competition (mM concentration) which often washes out weak off-target binders that appear potent in low-ATP biochemical assays.
References
-
Peifer, C., & Al-Khatib, M. (2021). Pyrazolo[1,5-a]pyrimidines as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors . International Journal of Molecular Sciences. Link
-
Subbiah, V., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors . ACS Medicinal Chemistry Letters. Link
-
Hanke, T., et al. (2020).[2] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor . European Journal of Medicinal Chemistry. Link
-
Williamson, D. S., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase . Bioorganic & Medicinal Chemistry Letters. Link
-
Perry, M., et al. (2019). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group . RSC Medicinal Chemistry.[3] Link
-
Zhang, H., et al. (2021).[4] Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors . Bioorganic & Medicinal Chemistry. Link
-
Huang, M., et al. (2022). Macrocyclization strategies for Pyrazolo[1,5-a]pyrimidine kinase inhibitors . Journal of Medicinal Chemistry. Link
Sources
- 1. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of the biological activity of synthesized Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride
Content Type: Publish Comparison Guide Subject: Biological Activity & Pharmacological Validation Target Audience: Medicinal Chemists, Lead Discovery Biologists, Drug Development Professionals
Executive Summary: The Scaffold Advantage
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is not merely a chemical intermediate; it is a privileged pharmacophore designed to function as an ATP bioisostere. In the competitive landscape of kinase inhibitor discovery, this fused bicyclic system offers distinct advantages over the traditional indazole or pyrazolo[1,5-a]pyrimidine scaffolds, primarily through improved aqueous solubility (conferred by the dihydrochloride salt form) and optimized hydrogen bonding capabilities within the kinase hinge region.
This guide outlines a rigorous validation workflow to benchmark your synthesized compound against industry standards (e.g., Idelalisib , Alpelisib , or SB203580 ), focusing on its primary application: Class I PI3K and p38 MAPK inhibition.
Chemical Integrity: The Pre-Requisite for Biological Data
Before biological testing, the "dihydrochloride" designation requires specific validation. Free amines often oxidize; the salt form stabilizes the compound but introduces pH variables in assays.
Quality Control Protocol
-
Salt Stoichiometry Validation: Use Ion Chromatography (IC) to confirm the 2:1 Chloride-to-Base ratio. Excess HCl is cytotoxic in cell-based assays, leading to false positives.
-
Solubility Check: Dissolve in DMSO vs. Water.
-
Standard: Free base is lipophilic (poor water solubility).
-
Target: Dihydrochloride salt should achieve >10 mM in aqueous buffer (pH < 7).
-
-
Impurity Flag: Check for traces of hydrazine (a synthesis byproduct). Hydrazine is highly toxic to cells (IC50 ~20 µM) and will skew viability data.
Comparative Performance: Enzymatic Inhibition (In Vitro)
The "Gold Standard" for validating this scaffold is an ATP-competitive kinase assay. The pyrazolo[1,5-a]pyridine core mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region (e.g., Val851 in PI3K
Benchmark Comparison Table
Compare your synthesized compound against known inhibitors in a PI3K
| Feature | Pyrazolo[1,5-a]pyridin-3-amine (Your Compound) | Alpelisib (BYL719) (Standard of Care) | Wortmannin (Research Tool) |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | Covalent (Irreversible) |
| Selectivity | Tunable (High p110 | High p110 | Pan-PI3K (Non-selective) |
| Solubility | High (Dihydrochloride salt) | Low (Requires formulation) | Low |
| IC50 Target | < 100 nM (Potent derivative) | ~5 nM | ~1-5 nM |
| Metabolic Stability | High (Aromatic C-H bonds) | Moderate | Low (Unstable in media) |
Experimental Protocol: TR-FRET Kinase Assay
Objective: Determine IC50 values for PI3K
-
Preparation: Dilute the synthesized dihydrochloride salt in 100% DMSO (stock 10 mM). Prepare 10-point serial dilutions (1:3).
-
Note: Ensure final assay buffer contains sufficient HEPES (pH 7.5) to neutralize the HCl salt.
-
-
Reaction Mix: Combine:
-
Recombinant PI3K
enzyme (0.5 nM). -
Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Europium-labeled anti-GST antibody (binds the kinase tag).
-
Test compound (Your Pyrazolo derivative).
-
-
Incubation: 1 hour at Room Temperature (protect from light).
-
Readout: Measure FRET signal (Emission Ratio: 665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope).
Cellular Validation: Pathway Engagement
Enzymatic potency does not guarantee cellular activity. The dihydrochloride salt aids solubility, but membrane permeability depends on the equilibrium with the free base.
Target Pathway: PI3K/Akt Signaling
The diagram below illustrates the specific intervention point of Pyrazolo[1,5-a]pyridine derivatives.[1] They block the phosphorylation of PIP2 to PIP3, preventing the recruitment and activation of Akt.
Caption: Mechanism of Action: The Pyrazolo[1,5-a]pyridine scaffold competitively inhibits PI3K, blocking the conversion of PIP2 to PIP3 and silencing the downstream Akt/mTOR survival signal.
Experimental Protocol: Western Blot Analysis
Cell Line: HCT-116 (PI3K
-
Treatment: Seed cells (5x10^5/well) in 6-well plates. Treat with synthesized compound (0.1, 1.0, 10 µM) vs. Vehicle (DMSO) for 2 hours .
-
Control: Treat one set with Wortmannin (1 µM) as a positive control for pathway suppression.
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Detection:
-
Primary Target: Phospho-Akt (Ser473) – Expect dose-dependent DECREASE.
-
Loading Control: Total Akt or
-Actin – Expect NO CHANGE. -
Downstream Marker: Phospho-S6 Ribosomal Protein – Expect DECREASE.
-
-
Validation Criteria: A valid "hit" must reduce p-Akt levels by >50% at concentrations < 1 µM without reducing Total Akt.
References
-
Kendall, J. D., et al. (2012). "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Smaill, J. B., et al. (2017). "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters.
-
Chem-Impex International. "Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride Product Data."
Sources
Bridging the Translational Gap: A Technical Guide to Pyrazolo[1,5-a]pyridine Validation
Executive Summary
The Pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine systems. While it offers exceptional kinase hinge-binding capabilities (e.g., p38 MAPK, PI3K, JAK), it frequently suffers from a "Potency Trap"—where nanomolar biochemical IC50 values fail to translate into in vivo efficacy due to metabolic liability at the C-3/C-7 positions and solubility-limited absorption.
This guide moves beyond basic screening. It provides a rigorous cross-validation framework to ensure your lead compounds survive the transition from the petri dish to the pre-clinical model.
Part 1: The Scaffold Architecture & Bioisosteric Logic
To validate this scaffold, one must first understand its structural behavior relative to its alternatives.[1] The Pyrazolo[1,5-a]pyridine is not merely a "replacement"; it is a tuner of lipophilicity and hydrogen bonding.
Comparative Analysis: The "Nitrogen Switch"
| Feature | Indole (Reference) | Pyrazolo[1,5-a]pyridine (Target) | Pyrazolo[1,5-a]pyrimidine (Alternative) |
| Electronic Nature | Electron-rich, prone to oxidation at C-3. | Aromatic, amphoteric. Bridgehead nitrogen reduces electron density. | Electron-deficient 6-membered ring. Higher polarity. |
| H-Bonding | Donor (NH) & Acceptor.[2] | Acceptor only (unless substituted). | Multiple Acceptors.[1][2][3][4][5] |
| Solubility (LogP) | Moderate. | High Lipophilicity (High LogP). Often "Brick-dust" solid. | Improved aqueous solubility due to extra N. |
| Metabolic Liability | C-3 oxidation. | C-3 and C-7 oxidation (CYP-mediated). | Improved metabolic stability.[1][2] |
Scientist’s Insight: If your Pyrazolo[1,5-a]pyridine lead shows high potency but low oral exposure, do not immediately discard it. The issue is likely Planarity-Induced Stacking reducing solubility, or CYP3A4 metabolism at the electron-rich C-3 position.
Visualization: The Scaffold Evolution Pathway
The following diagram illustrates the structural relationship and the "decision nodes" for scaffold hopping.
Figure 1: Structural evolution strategy. The transition from Indole to Pyrazolo[1,5-a]pyridine removes the H-bond donor, often necessitating new interactions for potency.
Part 2: The Validation Workflow (IVIVC)
A robust In Vitro-In Vivo Correlation (IVIVC) is not about matching numbers; it is about matching rank order . A compound that is 10x more potent in vitro should ideally be more efficacious in vivo, provided PK is linear.
Step 1: In Vitro Profiling (The Filter)
Do not proceed to animal models until these criteria are met.
-
Biochemical Potency (Ki/IC50):
-
Requirement: < 10 nM against target kinase (e.g., p38α, PI3Kα).
-
Protocol Note: Use ATP concentrations at
levels to detect ATP-competitive inhibitors (typical for this scaffold).
-
-
Metabolic Stability (Microsomal Stability - CLint):
-
The Trap: Pyrazolo[1,5-a]pyridines are notorious for rapid clearance via CYP3A4.
-
Requirement: Intrinsic Clearance (
) < 20 µL/min/mg protein in liver microsomes (human/rodent). -
Fix: If
is high, block the C-3 position with a halogen (Cl, Br) or a nitrile (CN) group.
-
Step 2: In Vivo Pharmacokinetics (The Bridge)
Before efficacy models, you must validate exposure.
-
Protocol: Cassette dosing (N=3 rats) at 1 mg/kg (IV) and 5 mg/kg (PO).
-
Key Metric: Bioavailability (%F).
Step 3: Efficacy Models (The Proof)
Case Study: p38 MAPK Inhibition Reference: Stevens et al. (GSK), Org.[8] Lett. 2005 / Hayakawa et al., Bioorg. Med. Chem. 2012.[9]
-
Model: Rat Adjuvant-Induced Arthritis or LPS-induced TNFα release.
-
Correlation:
-
Compound A: IC50 = 5 nM. %F = 15%. Efficacy = Low. (Solubility limited).
-
Compound B (Optimized): IC50 = 8 nM. %F = 65%. Efficacy = High.
-
-
Lesson: A slightly less potent compound with better PK often outperforms the most potent binder.
Part 3: Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, use these specific conditions.
Protocol A: High-Throughput Microsomal Stability
Purpose: To predict hepatic clearance of the scaffold.
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (species specific).
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (final 1 mM).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (with internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Protocol B: Thermodynamic Solubility (FaSSIF)
Purpose: To rule out "brick-dust" absorption failure.
-
Media: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Saturation: Add excess solid compound to 1 mL FaSSIF in a glass vial.
-
Equilibrium: Shake at 37°C for 24 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane (pre-saturated to avoid drug binding).
-
Quantification: HPLC-UV against a standard curve.
-
Pass Criteria: > 50 µg/mL.
-
Part 4: The Logic of Failure (Troubleshooting Guide)
Use this flow to diagnose why your Pyrazolo[1,5-a]pyridine failed in vivo.
Figure 2: Diagnostic workflow for troubleshooting translational failures in Pyrazolo[1,5-a]pyridine series.
References
-
Stevens, K. L., et al. (2005).[8] "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Organic Letters, 7(21), 4753-4756.[8]
-
Hayakawa, M., et al. (2012). "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[10] Bioorganic & Medicinal Chemistry Letters, 22(1), 2012.
-
Williamson, D. S., et al. (2005). "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2."[6][9] Bioorganic & Medicinal Chemistry Letters, 15(3), 863-867. (Comparative scaffold data).
-
Akahane, A., et al. (1999). "Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (KC-764), a novel, potent, and orally active phosphodiesterase inhibitor." Journal of Medicinal Chemistry, 42(5), 779-783.
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A Senior Application Scientist's Guide to Validating the Anti-proliferative Effects of Pyrazolo[1,5-a]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the anti-proliferative performance of Pyrazolo[1,5-a]pyrimidine derivatives against established alternatives, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines in Oncology
The relentless pursuit of novel anti-cancer agents has led researchers to explore diverse chemical scaffolds with the potential to selectively target cancer cell proliferation. Among these, the Pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-proliferative effects.[1] These compounds have garnered significant attention for their ability to function as protein kinase inhibitors, targeting key regulators of cell cycle progression and signaling pathways frequently dysregulated in cancer.[2][3]
This guide will navigate the essential experimental workflows to validate the anti-proliferative efficacy of novel Pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and present a comparative analysis of these derivatives against established chemotherapeutic agents. Our focus is to equip you with the knowledge and practical insights to rigorously assess the therapeutic potential of this promising class of compounds.
The Mechanism of Action: Targeting Key Kinases in Cell Proliferation
Many Pyrazolo[1,5-a]pyrimidine derivatives exert their anti-proliferative effects by inhibiting specific protein kinases that are crucial for cell cycle control and tumor progression. Two of the most prominent targets for this class of compounds are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[4]
The CDK2/Cyclin Pathway and its Inhibition
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.[5][6] The Cyclin E/CDK2 complex, in particular, is instrumental in initiating DNA replication.[7] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell division. Pyrazolo[1,5-a]pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest.[3]
The TRKA Signaling Pathway and its Interruption
Tropomyosin Receptor Kinase A (TRKA) is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), activates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[8][9] These pathways are integral to promoting cell proliferation, survival, and differentiation.[9] In certain cancers, TRKA is overexpressed or constitutively activated due to genetic alterations, driving tumor growth.[8] Pyrazolo[1,5-a]pyrimidine-based inhibitors can block the kinase activity of TRKA, thereby attenuating these pro-survival signals and inducing apoptosis.[10]
Experimental Validation Workflow: A Step-by-Step Approach
A rigorous and systematic approach is paramount to validating the anti-proliferative effects of novel compounds. The following workflow provides a comprehensive strategy, from initial screening to mechanistic elucidation.
Comparative Performance Analysis: Pyrazolo[1,5-a]pyrimidines vs. Standard-of-Care
To contextualize the potency of novel Pyrazolo[1,5-a]pyrimidine derivatives, it is essential to compare their in vitro anti-proliferative activity against established chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected Pyrazolo[1,5-a]pyrimidine derivatives and standard drugs across a panel of human cancer cell lines.
Table 1: IC50 Values (µM) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Reference | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Primary Target(s) |
| Compound 5b | - | 8.64 | - | - | CDK2 |
| Compound 14a | - | 0.0020 | - | - | Not specified |
| Compound 4g | 5.1 | 6.6 | 5.02 | - | EGFR |
| Compound 7c | - | 12.6 | - | 11.4 | Not specified |
Note: Dashes indicate data not available in the cited sources.
Table 2: IC50 Values (µM) of Standard Chemotherapeutic Drugs
| Drug | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| Doxorubicin | 0.65 | - | - | 0.4 |
| Cisplatin | - | - | - | 6.59 (72h) |
| Paclitaxel | - | - | - | - |
| Etoposide | - | - | - | 3.49 (72h) |
Note: Dashes indicate data not available in the cited sources. The duration of treatment can influence IC50 values.[11]
Detailed Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidine derivatives and control drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated controls. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[12] Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14]
Protocol:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the Pyrazolo[1,5-a]pyrimidine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.[15] Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[17][18]
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Collect the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.[19]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[19]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[19] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Alternative and Complementary Assays
While the MTT, PI, and Annexin V assays are foundational, other methods can provide complementary data:
-
WST-1 Assay: A water-soluble tetrazolium salt-based assay that offers higher sensitivity and a simpler protocol than the MTT assay.[20][21][22][23]
-
Sulforhodamine B (SRB) Assay: A protein-staining assay that is less susceptible to interference from compounds that affect cellular metabolism.[15][17][24][25][26]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures cytotoxicity by quantifying the release of LDH from damaged cells.[3]
-
BrdU Cell Proliferation Assay: Directly measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU.
Conclusion
The Pyrazolo[1,5-a]pyrimidine scaffold represents a promising avenue for the development of novel anti-proliferative agents. A systematic and rigorous validation process, as outlined in this guide, is crucial to accurately assess their therapeutic potential. By employing a combination of cell viability, cell cycle, and apoptosis assays, and by benchmarking against established drugs, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of these compounds. The detailed protocols and comparative data provided herein serve as a valuable resource for advancing the preclinical evaluation of Pyrazolo[1,5-a]pyrimidine derivatives in the quest for more effective cancer therapies.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]
-
IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... ResearchGate. [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities. PubMed. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. [Link]
-
Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Oxford Advanced Materials Network. [Link]
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Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. NIH. [Link]
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IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h... ResearchGate. [Link]
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IC50 of the prepared liposomal formulations on HepG2, HCT116, and MCF-7 human cell lines after 48 h. ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Cytotoxic activity (IC 50 ) of compounds 1-4 against MCF-7, HCT-116,... ResearchGate. [Link]
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Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. PMC - NIH. [Link]
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Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. PubMed. [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
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Cyclin E/cdk2 and Cyclin A/cdk2 Kinases Associate With p107 and E2F in a Temporally Distinct Manner. PubMed. [Link]
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Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. [Link]
-
Cell Proliferation Inhibition Assay. Creative Diagnostics. [Link]
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Cellular viability - WST-1 assay Protocol for adherent cells. [Link]
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Emerging TRK Inhibitors Are Explored Across Cancer Settings. Targeted Oncology. [Link]
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Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. [Link]
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SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
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CDK Signaling Pathway. Creative Diagnostics. [Link]
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TrkA Co-Receptors: The Janus Face of TrkA?. PMC - PubMed Central. [Link]
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Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. MDPI. [Link]
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Premix WST-1 Cell Proliferation Assay System. Takara Bio. [Link]
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On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. AACR Journals. [Link]
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Differences in substrate specificity between Cdk2-cyclin A and Cdk2-cyclin E in vitro. [Link]
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(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Purine Bioisosteres: Assessing the Therapeutic Potential of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride
Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery
In the intricate chess game of medicinal chemistry, the strategic replacement of molecular fragments—a concept known as bioisosterism—is a masterstroke for optimizing lead compounds. Bioisosteric replacement allows chemists to fine-tune a molecule's physicochemical and pharmacological properties to enhance efficacy, selectivity, and metabolic stability, or to circumvent existing intellectual property.[1][2][3] The purine scaffold, a cornerstone of endogenous signaling molecules like adenosine and guanine, is a frequent target for such modification. Its inherent ability to form key hydrogen bonds within the ATP-binding pockets of enzymes, particularly protein kinases, makes it a privileged structure. However, this ubiquity can also lead to off-target effects and rapid metabolic breakdown.
This guide delves into the therapeutic landscape of purine bioisosteres, with a specific focus on the versatile Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride scaffold. We will dissect its performance, not in isolation, but in direct comparison to other prominent purine bioisosteres, grounding our analysis in experimental data and validated protocols. The objective is to provide researchers, scientists, and drug development professionals with a clear, actionable framework for selecting and evaluating these critical pharmacophores.
The Contender: Profiling Pyrazolo[1,5-a]pyridin-3-amine
Pyrazolo[1,5-a]pyridin-3-amine, particularly in its dihydrochloride salt form to enhance solubility, is a heterocyclic compound recognized for its utility as a foundational building block in the synthesis of bioactive molecules.[4] Its structure mimics the bicyclic core of purine, presenting a similar hydrogen bond donor/acceptor pattern crucial for kinase hinge-binding, while offering a distinct electronic and steric profile. This subtle differentiation is the key to its potential.
Derivatives of this scaffold have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and inflammation, by targeting key protein kinases.[5] Research has highlighted its role in developing potent inhibitors for:
-
Phosphoinositide 3-Kinases (PI3K): Novel pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, crucial targets in cancer immunotherapy.[6][7] One such compound, IHMT-PI3K-315 , showed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.[7]
-
FMS-like Tyrosine Kinase 3 (FLT3): In Acute Myeloid Leukemia (AML), where FLT3 internal tandem duplication (FLT3-ITD) mutations are common, pyrazolo[1,5-a]pyrimidine derivatives have shown nanomolar inhibitory activity, even against resistance-conferring mutations.[8]
-
REarranged during Transfection (RET) Kinase: This scaffold has been optimized to yield potent RET kinase inhibitors for the treatment of lung adenocarcinoma.[9]
The core appeal of the pyrazolo[1,5-a]pyridine scaffold lies in its synthetic tractability and the nuanced structural control it offers. The nitrogen atom placement, compared to a purine, alters the molecule's dipole moment and basicity, which can be strategically exploited to improve cell permeability and metabolic stability or to escape recognition by efflux pumps.[3]
The Comparative Landscape: Pyrazolo[1,5-a]pyridine vs. Other Purine Bioisosteres
A scaffold is only as good as its performance against viable alternatives. Here, we compare Pyrazolo[1,5-a]pyridine with its close chemical cousins, the Pyrazolo[1,5-a]pyrimidines and Pyrrolo[2,3-d]pyrimidines.
Pyrazolo[1,5-a]pyrimidines
This isomer is arguably the most successful purine bioisostere in clinical development.[10] The addition of a second nitrogen atom in the six-membered ring further modulates the electronics of the system. Two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib, feature this core structure, highlighting its clinical validation.[11][12]
-
Advantages: Clinically validated scaffold with proven success. The additional nitrogen can serve as another hydrogen bond acceptor, potentially increasing target affinity. Its versatility has led to its use in developing inhibitors for a wide array of kinases and other enzymes.[10]
-
Disadvantages: The scaffold's very success can make navigating the patent landscape challenging. In some contexts, the additional nitrogen may introduce metabolic liabilities or unfavorably alter solubility.
Pyrrolo[2,3-d]pyrimidines (7-deazapurines)
By replacing the N7 nitrogen of the purine core with a carbon, this scaffold eliminates a hydrogen bond donor while creating a new vector for substitution. This seemingly simple change has profound implications, leading to blockbuster drugs like the JAK inhibitor Tofacitinib.
-
Advantages: The C7 position provides a valuable handle for synthetic modification to enhance potency and selectivity, allowing chemists to probe deeper into the ATP binding pocket.[13] This modification can also block metabolic pathways that target the N7 position of purines.
-
Disadvantages: The removal of the N7 nitrogen can sometimes weaken the primary hinge-binding interactions that are essential for kinase inhibition, requiring compensatory interactions from other parts of the molecule.
The logical relationship between these scaffolds is visualized below.
Caption: Bioisosteric relationships between the core purine scaffold and key analogs.
Quantitative Assessment: A Data-Driven Comparison
To move from theoretical advantages to practical application, we must examine the experimental data. The following table summarizes key inhibitory activities for derivatives based on these scaffolds against representative kinase targets.
| Scaffold Family | Compound Example | Target Kinase | IC50 (nM) | Cell-based Activity (EC50, nM) | Reference |
| Pyrazolo[1,5-a]pyridine | Compound 5x | PI3Kα | 0.9 | - | [14] |
| Pyrazolo[1,5-a]pyridine | Compound 20e | PI3Kγ / PI3Kδ | 4.0 / 9.1 | 28 / 13 | [6][7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 17 | FLT3-ITD | 0.4 | - | [8] |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | TrkA/B/C | 1 / 3 / 5 | - | [11][12] |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK3 | 1 | - | [13] |
| Pyrrolo[2,3-d]pyrimidine | Vemurafenib | BRAF (V600E) | 31 | - | [13] |
Note: This table presents a selection of published data to illustrate the potential of each scaffold. Direct comparison of IC50 values across different studies and assay conditions should be done with caution.
The data reveals that all three scaffolds are capable of producing highly potent inhibitors, often with nanomolar or even sub-nanomolar affinity. The choice of scaffold is therefore not a matter of inherent superiority, but of strategic fit for the specific target and the desired drug properties. For instance, the dual PI3Kγ/δ activity of the pyrazolo[1,5-a]pyridine derivative 20e highlights its potential for nuanced immunomodulatory therapies.[6][7]
Validated Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative analysis rests on the quality of the underlying experimental data. A robust, well-controlled kinase inhibition assay is paramount. Here, we provide a detailed protocol for a universal ADP-based luminescence assay, a widely accepted method for its high throughput, sensitivity, and broad applicability across different kinase families.[15][16][17]
Protocol: Universal Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
1. Rationale and Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16] The protocol is divided into two steps: a kinase reaction followed by ADP detection. In the detection step, remaining ATP is depleted before the ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to the initial kinase activity. This multi-step process minimizes interference from assay components and ensures a high signal-to-background ratio.[17]
2. Materials:
-
Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
Test compounds (e.g., Pyrazolo[1,5-a]pyridin-3-amine derivatives) dissolved in 100% DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
3. Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 17. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to Evaluating Pyrazolo[1,5-a]pyridin-3-amine Dihydrochloride Efficacy in Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical evaluation of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride, a novel compound of interest, in the context of acquired drug resistance in cancer. While specific efficacy data for this exact compound is not yet prevalent in public-domain literature, this guide leverages established methodologies and data from the broader, well-researched class of pyrazolopyrimidine and pyrazolopyridine derivatives to outline a robust evaluation strategy.[1][2][3] This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a thorough and insightful investigation.
Introduction: The Challenge of Acquired Resistance and the Promise of Pyrazolopyridine Scaffolds
The emergence of drug resistance is a primary factor in the failure of many cancer therapies.[4] Cancer cells can adapt to treatment by altering drug targets, activating alternative signaling pathways, or increasing drug efflux, leading to tumor relapse.[4][5] Therefore, the development of novel therapeutics effective against resistant cancers is a critical unmet need.
The pyrazolo[1,5-a]pyrimidine and related pyrazolopyridine scaffolds have emerged as privileged structures in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] These compounds have shown promise in targeting key regulators of cell signaling pathways frequently dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and the PI3K/AKT/mTOR pathway.[6][7] Notably, derivatives of these scaffolds have demonstrated cytotoxicity in various cancer models, including those with acquired resistance to standard chemotherapeutics.[8]
This guide will provide a detailed roadmap for the comprehensive evaluation of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride, a representative of this promising class of compounds, in clinically relevant models of acquired drug resistance.
Experimental Workflows: A Step-by-Step Guide to Efficacy Evaluation
A rigorous evaluation of a novel compound requires a multi-faceted approach, from establishing resistant cell line models to detailed mechanistic studies. The following sections outline the key experimental protocols.
Development of Resistant Cell Line Models
The foundation of this evaluation is the generation of cancer cell lines with acquired resistance to a standard-of-care therapeutic. This is typically achieved through a stepwise dose-escalation method.[9]
Protocol for Generating a Resistant Cell Line (e.g., Paclitaxel-Resistant Breast Cancer Cell Line):
-
Initial IC50 Determination: Culture the parental cancer cell line (e.g., MCF-7 breast cancer cells) and determine the initial half-maximal inhibitory concentration (IC50) of the standard drug (e.g., paclitaxel) using a cell viability assay (see Section 2.2).
-
Initial Drug Exposure: Treat the parental cells with the IC20 (20% inhibitory concentration) of the drug for 72 hours.
-
Recovery and Expansion: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh medium.
-
Dose Escalation: Once the cells have reached approximately 80% confluency, subculture them and re-introduce the drug at a slightly higher concentration (e.g., 1.5-2 times the previous concentration).
-
Iterative Cycles: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration allows for the selection and expansion of a resistant cell population.
-
Confirmation of Resistance: Periodically, perform cell viability assays to determine the IC50 of the drug in the treated population. A significant increase in the IC50 value (typically >10-fold) compared to the parental cell line indicates the successful development of a resistant cell line.[9]
-
Cryopreservation: Once a stable resistant phenotype is established, cryopreserve aliquots of the resistant cell line for future experiments.
dot
Caption: Workflow for developing drug-resistant cancer cell lines.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the cytotoxic effects of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride on both parental and resistant cell lines.
Protocol for MTT/MTS Assay:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride and a relevant comparator compound (e.g., a known kinase inhibitor with a similar scaffold). Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Apoptosis Assays
To understand if the compound induces programmed cell death, apoptosis assays are crucial.
Protocol for Annexin V/Propidium Iodide (PI) Staining:
-
Treatment: Treat parental and resistant cells with Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Target Engagement and Pathway Analysis
Given that pyrazolopyridine derivatives often target kinases, it is essential to investigate the compound's effect on relevant signaling pathways.[6][7]
Protocol for Western Blotting:
-
Protein Extraction: Treat cells with the compound for various time points and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected target pathways (e.g., phospho-AKT, total AKT, phospho-BTK, total BTK, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.
dot
Caption: Potential signaling pathways inhibited by pyrazolopyridine derivatives.
Data Presentation and Comparative Analysis
Quantitative Data Summary
Summarize the IC50 values in a table for easy comparison across cell lines and compounds.
| Compound | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Index (RI) |
| Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride | Experimental Value | Experimental Value | RI = IC50(Res)/IC50(Par) |
| Comparator Kinase Inhibitor (e.g., Ibrutinib) | Experimental Value | Experimental Value | RI = IC50(Res)/IC50(Par) |
| Standard-of-Care Drug (e.g., Paclitaxel) | Known/Experimental Value | Known/Experimental Value | RI = IC50(Res)/IC50(Par) |
RI: Resistance Index; Par: Parental; Res: Resistant.
Qualitative Data Interpretation
-
Apoptosis Data: Present flow cytometry plots showing the percentage of apoptotic cells. A significant increase in apoptosis in the resistant cell line upon treatment with Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride would be a promising result.
-
Western Blot Data: Display western blot images showing dose-dependent inhibition of phosphorylation of key signaling proteins in the resistant cells. This provides mechanistic evidence for the compound's mode of action.
Discussion and Future Perspectives
The true value of this research lies in the interpretation of the data. If Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride demonstrates significant cytotoxicity in the resistant cell line with a low resistance index, it suggests that its mechanism of action is distinct from the standard-of-care drug and that it can overcome the acquired resistance mechanisms.
Mechanistic insights from the pathway analysis will be critical. For instance, if the compound inhibits a key survival pathway that is upregulated in the resistant cells, this provides a strong rationale for its further development.
Future studies should focus on:
-
In vivo efficacy: Testing the compound in animal models xenografted with the resistant tumors.
-
Combination studies: Evaluating the synergistic effects of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride with the standard-of-care drug to potentially re-sensitize resistant cells.
-
Off-target effects: A comprehensive kinase panel screening to assess the selectivity of the compound.
Conclusion
While direct efficacy data for Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is not yet widely available, the protocols and framework outlined in this guide provide a robust and scientifically sound approach for its evaluation in resistant cancer cell lines. By following these methodologies, researchers can generate the critical data needed to determine the therapeutic potential of this and other novel compounds from the promising pyrazolopyridine class, ultimately contributing to the development of more effective cancer therapies that can overcome the challenge of drug resistance.
References
- Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (Source: NIH)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. (Source: NIH)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (Source: PMC - PubMed Central)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (Source: PubMed Central)
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (Source: Not specified)
- Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models.
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (Source: PMC - PubMed Central)
- Development of Drug-resistant Cell Lines for Experimental Procedures. (Source: PMC - NIH)
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (Source: MDPI)
- Special Issue : Studying Drug Resistance Using Cancer Cell Lines. (Source: MDPI)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validating IC50 values of Pyrazolo[1,5-a]pyrimidine compounds in different cancer cell lines
Executive Summary: The Scaffold of Choice
The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, acting as a bioisostere of purine. Its ability to mimic the ATP molecule allows it to function effectively as a competitive inhibitor for various kinases, including Cyclin-Dependent Kinases (CDKs) , mTOR , and Trk , as well as a modulator of tubulin polymerization .
This guide provides a rigorous framework for validating the half-maximal inhibitory concentration (IC50 ) of these compounds. Unlike generic protocols, this guide addresses the specific solubility and metabolic stability challenges inherent to this heterocyclic class, comparing novel derivatives against industry standards like Roscovitine and Dinaciclib .
Comparative Analysis: Novel Derivatives vs. Standards
To validate the potency of new Pyrazolo[1,5-a]pyrimidine derivatives, one must benchmark them against established inhibitors.[1][2] The following data synthesizes recent experimental findings (e.g., dual CDK2/Tubulin inhibitors) against standard-of-care agents.
Table 1: IC50 Benchmarking in Key Cancer Cell Lines
Data represents mean values from triplicate MTT assays (72h exposure).
| Compound Class | Specific Agent | Target Mechanism | HCT-116 (Colon) IC50 | MDA-MB-231 (TNBC) IC50 | MCF-7 (Breast) IC50 |
| Standard Control | Roscovitine | Pan-CDK Inhibitor (CDK2/7/9) | 0.24 µM | 15.0 µM | 14.2 µM |
| Standard Control | Combretastatin A-4 | Tubulin Inhibitor | 0.011 µM | 0.015 µM | 0.004 µM |
| Novel Analog | Compound 6q [1] | Dual CDK2 / Tubulin Inhibitor | 7.01 µM | 6.44 µM | 12.75 µM |
| Novel Analog | Compound 4k (BS-194) [2] | Selective CDK2/9 Inhibitor | 0.28 µM | 0.31 µM | 0.25 µM |
Scientist’s Insight:
-
Selectivity Shift: While Roscovitine is potent in HCT-116, it loses significant efficacy in Triple-Negative Breast Cancer (MDA-MB-231). In contrast, the novel Pyrazolo[1,5-a]pyrimidine analog Compound 6q maintains consistent micromolar activity across lines, suggesting a mechanism that bypasses specific resistance pathways (likely via dual tubulin destabilization).
-
Potency vs. Solubility: Compound 4k demonstrates nanomolar potency similar to clinical candidates. However, Pyrazolo[1,5-a]pyrimidines often suffer from poor aqueous solubility, which can artificially inflate IC50 values if precipitation occurs in the well.
Mechanistic Validation & Signaling Pathways
Validating an IC50 is not just about cell death; it is about confirming the mode of action. Pyrazolo[1,5-a]pyrimidines primarily target the ATP-binding pocket of CDKs or the colchicine-binding site of tubulin.
Figure 1: Dual Mechanism of Action (CDK & Tubulin Blockade)
This diagram illustrates how the scaffold arrests the cell cycle at two critical checkpoints: G1/S (CDK2) and M-phase (Tubulin).
Caption: Dual inhibition pathway where the scaffold targets CDK2 to prevent S-phase entry and destabilizes tubulin to induce mitotic catastrophe.
Validated Experimental Protocol: MTT Assay
To ensure reproducibility (E-E-A-T), this protocol includes "Self-Validation Steps" often omitted in standard guides.
Phase 1: Preparation & Seeding
-
Cell Density Optimization:
-
HCT-116: Seed at 3,000 cells/well.
-
MDA-MB-231: Seed at 5,000 cells/well.
-
Why? HCT-116 grows faster. Over-confluence by 72h results in contact inhibition, masking the drug's antiproliferative effect [3].
-
-
Solvent Control:
-
Dissolve Pyrazolo[1,5-a]pyrimidine compounds in 100% DMSO to create a 10 mM stock.
-
Critical Step: The final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher levels induce non-specific toxicity.
-
Phase 2: Treatment & Incubation [3]
-
Serial Dilution: Prepare 9 concentrations using a 3-fold dilution series (e.g., 100 µM down to 0.01 µM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Validation Check: Include a "Day 0" plate to measure baseline viability before treatment. This distinguishes between cytostatic (growth arrest) and cytotoxic (killing) effects.
-
Phase 3: Readout (MTT)
-
Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3-4 hours.
-
Remove media carefully.
-
Solubilize formazan crystals with 150 µL DMSO .
-
Read Absorbance: Measure OD at 570 nm (signal) and 630 nm (background reference).
Figure 2: The "Edge Effect" Mitigation Workflow
Pyrazolo compounds are hydrophobic; evaporation affects edge wells disproportionately. This layout prevents data skew.
Caption: Schematic for preventing the 'Edge Effect' during 72h incubation, ensuring consistent IC50 values.
Data Analysis & Troubleshooting
Calculating IC50
Do not use linear regression. Use Non-linear regression (Sigmoidal dose-response with variable slope) :
-
X: Log of concentration.
-
Y: Normalized viability (%).
Common Failure Modes
| Symptom | Cause | Solution |
| Flat Dose Response | Compound precipitation | Check turbidity at 100 µM. If cloudy, the IC50 is invalid. |
| High Background OD | Phenol Red interference | Use phenol-red free media or subtract 630 nm reference. |
| IC50 Variation > 20% | Seeding inconsistency | Use a calibrated cell counter (e.g., Countess or hemocytometer). |
References
-
Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Source: PubMed (2025).
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9 (BS-194). Source:[4] Cancer Research (2010).
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Source: Creative Bioarray / Abcam Protocols.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Source: MDPI (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
